molecular formula C29H50N7O18P3S B1244532 (R)-3-hydroxyoctanoyl-CoA

(R)-3-hydroxyoctanoyl-CoA

Katalognummer: B1244532
Molekulargewicht: 909.7 g/mol
InChI-Schlüssel: ATVGTMKWKDUCMS-JWBYWSJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-3-hydroxyoctanoyl-CoA is an (R)-3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyoctanoic acid. It is a hydroxy fatty acyl-CoA and a (R)-3-hydroxyacyl-CoA. It is functionally related to an octanoyl-CoA and a (R)-3-hydroxyoctanoic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C29H50N7O18P3S

Molekulargewicht

909.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18-,22-,23-,24+,28-/m1/s1

InChI-Schlüssel

ATVGTMKWKDUCMS-JWBYWSJJSA-N

Isomerische SMILES

CCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Kanonische SMILES

CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of (R)-3-Hydroxyoctanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxyoctanoyl-CoA is a chiral intermediate in fatty acid metabolism, occupying a critical junction between catabolic and anabolic pathways. While the canonical mitochondrial β-oxidation pathway proceeds through the S-enantiomer, the formation and metabolism of this compound are mediated by specific enzymes with distinct stereoselectivity. This technical guide provides an in-depth exploration of the role of this compound, detailing its metabolic significance, the enzymes that govern its transformations, and relevant experimental methodologies.

Introduction

Fatty acid β-oxidation is a fundamental metabolic process for energy production. The core pathway involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA chains. A key intermediate in this cascade is 3-hydroxyacyl-CoA. The stereochemistry of this intermediate is paramount, with different metabolic fates dictated by its chiral form. This document focuses specifically on the (R)-enantiomer, this compound, and its multifaceted role in cellular metabolism.

Metabolic Pathways Involving this compound

This compound is primarily involved in two key metabolic contexts: as a substrate for specific hydratases and dehydrogenases, and as a monomer precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in certain microorganisms.

Formation of this compound

This compound can be formed from trans-2-octenoyl-CoA through the action of (R)-specific enoyl-CoA hydratase (EC 4.2.1.17)[1]. This is in contrast to the more common enoyl-CoA hydratase (crotonase) found in mitochondrial β-oxidation, which typically produces the (S)-enantiomer[2][3]. The (R)-specific hydration of the double bond is a key step in channeling fatty acid breakdown products towards alternative metabolic fates[1].

R_3_hydroxyoctanoyl_CoA_Formation trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA R_3_hydroxyoctanoyl_CoA This compound trans-2-Octenoyl-CoA->R_3_hydroxyoctanoyl_CoA Hydration H2O H2O Enzyme (R)-specific enoyl-CoA hydratase H2O->Enzyme Enzyme->R_3_hydroxyoctanoyl_CoA

Catabolism of this compound

Once formed, this compound can be a substrate for (R)-3-hydroxyacyl-CoA dehydrogenase , which would oxidize it to 3-oxooctanoyl-CoA. This reaction is analogous to the third step of the canonical β-oxidation pathway. However, the specificity of dehydrogenases for the (R)-enantiomer is less common in mammalian mitochondria, where L-3-hydroxyacyl-CoA dehydrogenase (acting on the S-enantiomer) is predominant[4][5].

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

In various bacteria, (R)-3-hydroxyacyl-CoAs, including this compound, serve as monomer units for the synthesis of PHAs, which are biodegradable polyesters accumulated as intracellular carbon and energy storage materials[1][6]. The enzyme PHA synthase polymerizes these monomers. The pathway involving (R)-specific enoyl-CoA hydratase provides a direct link between fatty acid degradation and PHA biosynthesis[1].

PHA_Biosynthesis_from_Fatty_Acid cluster_beta_oxidation Fatty Acid β-Oxidation cluster_PHA_synthesis PHA Synthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Octanoyl-CoA) trans_2_Enoyl_CoA trans-2-Enoyl-CoA (e.g., trans-2-Octenoyl-CoA) Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (e.g., this compound) trans_2_Enoyl_CoA->R_3_Hydroxyacyl_CoA Hydration R_specific_Hydratase (R)-specific enoyl-CoA hydratase trans_2_Enoyl_CoA->R_specific_Hydratase PHA Polyhydroxyalkanoate (PHA) R_3_Hydroxyacyl_CoA->PHA PHA Synthase R_specific_Hydratase->R_3_Hydroxyacyl_CoA

Key Enzymes

The metabolism of this compound is governed by enzymes with specific stereoselectivity.

(R)-specific Enoyl-CoA Hydratase

This class of enzymes catalyzes the hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA[1][7]. They are crucial for providing the monomer precursors for PHA biosynthesis from fatty acids[1].

3-Hydroxyacyl-CoA Dehydrogenase

These enzymes catalyze the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA[4][8]. While many dehydrogenases are specific for the L-(S)-enantiomer, enzymes with activity towards the D-(R)-enantiomer also exist[5]. The substrate specificity can vary with the acyl chain length[9].

Quantitative Data

While extensive kinetic data for every enzyme with this compound as a substrate is not available in a single source, the following table summarizes representative kinetic parameters for related enzymes.

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/SourceReference
L-3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA134 ± 1474 ± 6.8 s⁻¹Human (recombinant 6xHis-tagged HSD10)[10]
Enoyl-CoA Hydratase 2 (ECH2) (irreversible inhibition)(R)-MCPF-CoAKI = 41 ± 6kinact = 0.082 ± 0.005 min⁻¹Not specified[11]
Enoyl-CoA Hydratase 2 (ECH2) (irreversible inhibition)(S)-MCPF-CoAKI = 53 ± 8kinact = 0.010 ± 0.001 min⁻¹Not specified[11]

Note: Data for this compound is limited. The provided data for acetoacetyl-CoA (a short-chain 3-ketoacyl-CoA) and inhibitors of enoyl-CoA hydratase offer insights into the kinetics of related reactions.

Experimental Protocols

Assay for (R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from spectrophotometric assays for 3-hydroxyacyl-CoA dehydrogenase[9][12][13].

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the reverse reaction (reduction of a 3-ketoacyl-CoA).

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NADH solution (6.4 mM in cold potassium phosphate buffer, prepare fresh)

  • 3-Oxooctanoyl-CoA solution (or a suitable 3-ketoacyl-CoA substrate)

  • Enzyme solution (purified or cell lysate)

Procedure:

  • In a 1 cm cuvette, combine 2.80 mL of potassium phosphate buffer, 50 µL of NADH solution, and 100 µL of the enzyme solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding 50 µL of the 3-oxooctanoyl-CoA solution.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

Calculation: The enzyme activity (in units/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Dehydrogenase_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture (Buffer, NADH, Enzyme) Start->Prepare_Reaction_Mixture Incubate Incubate at constant temperature Prepare_Reaction_Mixture->Incubate Add_Substrate Add 3-Oxooctanoyl-CoA Incubate->Add_Substrate Monitor_Absorbance Monitor A340nm decrease Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate enzyme activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Assay for (R)-specific Enoyl-CoA Hydratase Activity

This protocol is based on a coupled spectrophotometric assay[1].

Principle: The formation of (R)-3-hydroxyacyl-CoA by the hydratase is coupled to its oxidation by an excess of a suitable (R)-specific 3-hydroxyacyl-CoA dehydrogenase. The activity is monitored by the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Reagents:

  • Tris-HCl buffer (pH 8.0)

  • NAD⁺ solution

  • trans-2-Octenoyl-CoA solution

  • (R)-specific 3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • Enzyme solution (containing the hydratase)

Procedure:

  • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the coupling dehydrogenase.

  • Add the enzyme solution containing the enoyl-CoA hydratase and incubate for a few minutes.

  • Initiate the reaction by adding trans-2-octenoyl-CoA.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the activity of the enoyl-CoA hydratase.

Conclusion and Future Directions

This compound is a key metabolite that highlights the stereospecificity and diversity of fatty acid metabolism. Its role as a precursor for biopolymer synthesis presents exciting opportunities for metabolic engineering and the production of sustainable materials. For drug development professionals, the enzymes involved in the metabolism of this compound in pathogenic organisms could represent novel therapeutic targets. Further research is needed to fully elucidate the kinetic properties of the enzymes that metabolize this compound and to understand the regulation of its metabolic fate in various organisms.

References

An In-depth Technical Guide to the (R)-3-Hydroxyoctanoyl-CoA Biosynthesis Pathway in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas putida, a metabolically versatile bacterium, is a natural producer of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), biopolyesters with applications in biodegradable plastics and as chiral building blocks for specialty chemicals and pharmaceuticals. A key monomer in the composition of these polymers is (R)-3-hydroxyoctanoyl-CoA. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound in P. putida. It details the enzymatic players, their regulation, and the interplay between fatty acid de novo synthesis and the β-oxidation cycle. This document also presents quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the metabolic and regulatory networks to serve as a resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction

Pseudomonas putida has garnered significant interest as a microbial cell factory due to its robust metabolism and genetic tractability. Its ability to synthesize and accumulate mcl-PHAs, with this compound as a prominent constituent, presents opportunities for the sustainable production of valuable chemicals. The biosynthesis of this specific monomer is intricately linked to the central carbon metabolism of the bacterium, primarily drawing precursors from two major pathways: fatty acid de novo synthesis and the β-oxidation of fatty acids. The regulation of these pathways is tightly controlled to balance cellular growth and polymer accumulation, often triggered by nutrient limitation, such as nitrogen starvation. A thorough understanding of these metabolic routes and their control mechanisms is essential for the rational design of engineered strains with enhanced production capabilities.

Biosynthetic Pathways of this compound

The formation of this compound in Pseudomonas putida is not a singular pathway but rather a convergence of two primary metabolic routes, the relevance of which depends on the available carbon source.

Fatty Acid De Novo Synthesis (FAS) Pathway

When P. putida is cultivated on non-fatty acid carbon sources like glucose or gluconate, the de novo synthesis of fatty acids is the primary route for generating the precursors for mcl-PHA production. This pathway involves a series of enzymatic reactions that build up the acyl chain, which is attached to an acyl carrier protein (ACP).

The key steps leading to the formation of an 8-carbon intermediate are:

  • Initiation: The FAS pathway is initiated by the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III enzymes, FabH1 and FabH2. FabH2 has been shown to specifically utilize octanoyl-CoA, producing β-keto-decanoyl-ACP.[1][2]

  • Elongation Cycles: A series of recurring reactions involving condensation, reduction, and dehydration extends the acyl-ACP chain by two carbons in each cycle.

  • Formation of (R)-3-hydroxyoctanoyl-ACP: During the elongation cycles, (R)-3-hydroxyacyl-ACPs are formed as intermediates. Specifically, after three elongation cycles starting from acetyl-CoA, (R)-3-hydroxyoctanoyl-ACP is generated.

  • Conversion to this compound: The crucial link between the FAS pathway and PHA biosynthesis is the enzyme (R)-3-hydroxyacyl-ACP:CoA transferase, encoded by the phaG gene.[3] This enzyme catalyzes the conversion of (R)-3-hydroxyacyl-ACPs, including (R)-3-hydroxyoctanoyl-ACP, to their corresponding CoA thioesters.[3]

β-Oxidation Pathway

When fatty acids are provided as the carbon source, the β-oxidation pathway is the main contributor of monomers for mcl-PHA synthesis. This catabolic pathway breaks down fatty acids into acetyl-CoA units, generating intermediates that can be channeled into PHA production.

The key steps are:

  • Fatty Acid Activation: The fatty acid (e.g., octanoic acid) is first activated to its corresponding acyl-CoA thioester (octanoyl-CoA).

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons, yielding trans-2-enoyl-CoA (e.g., trans-2-octenoyl-CoA).

  • Hydration: The key enzymatic step for PHA precursor formation from this pathway is the stereospecific hydration of the trans-2-enoyl-CoA intermediate. This reaction is catalyzed by (R)-specific enoyl-CoA hydratases, encoded by the phaJ genes.[3] In P. putida KT2440, three phaJ homologues have been identified: PhaJ1, PhaJ4, and MaoC.[3] PhaJ4 is the primary monomer supplier when fatty acids are the carbon source, with a preference for C8 and C10 substrates.[3][4]

Key Enzymes and Their Regulation

The biosynthesis of this compound is orchestrated by a set of key enzymes whose expression and activity are tightly regulated.

  • PhaG ((R)-3-hydroxyacyl-ACP:CoA transferase): This enzyme is central to the provision of PHA monomers from the fatty acid de novo synthesis pathway. The expression of the phaG gene is significantly induced under nitrogen-limiting conditions, which is a common trigger for PHA accumulation.[3]

  • PhaJ ((R)-specific enoyl-CoA hydratase): The PhaJ family of enzymes links the β-oxidation pathway to PHA synthesis. Different homologues exhibit varying substrate preferences, with PhaJ4 playing a major role in the conversion of C8 and C10 intermediates.[3][4]

  • Transcriptional Regulation: The pha gene cluster, which includes genes for PHA synthases and other related proteins, is regulated by the transcriptional activator PhaD.[5] The expression of phaG is also subject to transcriptional control, with its induction observed under nitrogen starvation.[5]

Quantitative Data

The monomer composition of the mcl-PHA produced by P. putida and the kinetic properties of the key enzymes provide valuable insights into the pathway's dynamics.

Table 1: Monomer Composition of mcl-PHA in P. putida KT2440 under Different Growth Conditions
Carbon SourceNitrogen Condition3-hydroxyhexanoate (C6) (mol%)3-hydroxyoctanoate (C8) (mol%)3-hydroxydecanoate (C10) (mol%)3-hydroxydodecanoate (C12) (mol%)PHA Content (% CDW)Reference
Oleic AcidCarbon Limitation3.353.443.3N.D.26[1]
Oleic AcidDual Limitation (C & N)N.D.N.D.N.D.N.D.62[1]
Oleic AcidNitrogen LimitationN.D.N.D.N.D.N.D.81[1]
Sodium OctanoateNon-limiting Nitrogen----Similar to WT[3]
Sodium OctanoateNitrogen Limitation----1.5-fold decrease in ΔphaJ4[3]
Sodium DecanoateNon-limiting Nitrogen----Similar to WT[3]
Sodium DodecanoateNon-limiting Nitrogen----Similar to WT[3]

N.D. - Not Determined. CDW - Cell Dry Weight.

Table 2: Kinetic Parameters of PhaG from Pseudomonas putida
SubstrateK0.5 (μM)Vmax (milliunits/mg)Hill CoefficientReference
Acyl Carrier Protein (ACP)2811.71.38[6]
3-hydroxyacyl-CoA6512.41.32[6]

Note: The kinetic parameters were determined for the overall 3-hydroxyacyl transfer reaction and are not specific to the C8 substrate.

Experimental Protocols

Purification of His-tagged PhaG

This protocol describes the purification of C-terminal hexahistidine-tagged (His6) PhaG from E. coli inclusion bodies.

Materials:

  • E. coli cells expressing His6-PhaG

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 1 M L-arginine, 5 mM DTT

  • Ni-NTA affinity chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Inclusion Body Solubilization: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with Lysis Buffer containing 1% Triton X-100. Solubilize the washed inclusion bodies in Lysis Buffer containing 6 M guanidine (B92328) hydrochloride.

  • Refolding: Rapidly dilute the solubilized protein into ice-cold Refolding Buffer to a final protein concentration of 0.1 mg/mL. Gently stir at 4°C for 12-16 hours.

  • Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the refolded protein solution onto the column. c. Wash the column with Wash Buffer to remove non-specifically bound proteins. d. Elute the His6-PhaG with Elution Buffer.

  • Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and concentrate using an appropriate centrifugal filter unit.

Analysis of PHA Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of PHA monomer composition from bacterial cells.

Materials:

  • Lyophilized P. putida cells

  • Methanolysis solution: 3% (v/v) sulfuric acid in methanol

  • Chloroform (B151607)

  • Internal standard (e.g., methyl benzoate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Methanolysis: a. Weigh 10-20 mg of lyophilized cells into a screw-capped glass tube. b. Add 2 mL of methanolysis solution and 2 mL of chloroform. c. Add a known amount of internal standard. d. Seal the tube tightly and heat at 100°C for 4 hours.

  • Extraction: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge to separate the phases. d. Carefully transfer the lower chloroform phase containing the 3-hydroxyacyl methyl esters to a new vial.

  • GC-MS Analysis: a. Inject 1 µL of the chloroform extract into the GC-MS. b. Use a temperature program suitable for separating the methyl esters (e.g., initial temperature of 80°C, hold for 2 min, ramp to 250°C at 8°C/min, hold for 5 min). c. Identify the peaks based on their retention times and mass spectra by comparison with authentic standards and library data. d. Quantify the individual monomers by comparing their peak areas to that of the internal standard.[7][8]

Analysis of Acyl-CoAs by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the separation and analysis of acyl-CoA thioesters.

Materials:

  • Cell or tissue extract containing acyl-CoAs

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 5.3)

  • Mobile Phase B: Acetonitrile

  • Acyl-CoA standards

Procedure:

  • Sample Preparation: Extract acyl-CoAs from cells or tissues using a suitable method, such as perchloric acid extraction followed by neutralization.

  • Chromatographic Separation: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample extract. c. Elute the acyl-CoAs using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). d. Monitor the absorbance at 254 nm.

  • Identification and Quantification: a. Identify the acyl-CoA peaks by comparing their retention times with those of authentic standards. b. Quantify the individual acyl-CoAs by integrating the peak areas and comparing them to a standard curve.[5][9]

Visualizations

Diagram 1: Overview of this compound Biosynthesis Pathways

G cluster_fas Fatty Acid De Novo Synthesis cluster_beta_ox β-Oxidation cluster_pha mcl-PHA Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FAS_Cycle Fatty Acid Elongation Cycles (FabB, FabG, FabZ, FabI) Malonyl-CoA->FAS_Cycle FabD R-3-hydroxyoctanoyl-ACP R-3-hydroxyoctanoyl-ACP FAS_Cycle->R-3-hydroxyoctanoyl-ACP R-3-hydroxyoctanoyl-CoA_fas This compound R-3-hydroxyoctanoyl-ACP->R-3-hydroxyoctanoyl-CoA_fas PhaG Fatty_Acids Fatty Acids (e.g., Octanoate) Octanoyl-CoA Octanoyl-CoA Fatty_Acids->Octanoyl-CoA FadD trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA Octanoyl-CoA->trans-2-Octenoyl-CoA FadE R-3-hydroxyoctanoyl-CoA_beta This compound trans-2-Octenoyl-CoA->R-3-hydroxyoctanoyl-CoA_beta PhaJ PHA_Synthase PHA Synthase (PhaC) R-3-hydroxyoctanoyl-CoA_beta->PHA_Synthase R-3-hydroxyoctanoyl-CoA_fas->PHA_Synthase mcl-PHA mcl-PHA PHA_Synthase->mcl-PHA Polymerization Glucose Glucose Glucose->Acetyl-CoA

Caption: Biosynthetic routes to this compound in P. putida.

Diagram 2: Experimental Workflow for PHA Monomer Analysis

G start P. putida Culture centrifugation Cell Harvesting (Centrifugation) start->centrifugation lyophilization Lyophilization centrifugation->lyophilization methanolysis Methanolysis (H2SO4/Methanol) lyophilization->methanolysis extraction Liquid-Liquid Extraction (Chloroform/Water) methanolysis->extraction gcms GC-MS Analysis extraction->gcms analysis Data Analysis (Identification & Quantification) gcms->analysis

Caption: Workflow for analyzing PHA monomer composition.

Diagram 3: Regulatory Network of PHA Biosynthesis

G cluster_genes PHA-related Genes pha_operon phaC1, phaZ, phaC2, phaD, phaI, phaF phaG_gene phaG PhaD PhaD PhaD->pha_operon Activates N_limitation Nitrogen Limitation N_limitation->phaG_gene Induces expression

Caption: Key regulators of PHA biosynthesis genes in P. putida.

Conclusion

The biosynthesis of this compound in Pseudomonas putida is a well-coordinated process that leverages the cell's central metabolic pathways. The fatty acid de novo synthesis and β-oxidation pathways serve as the primary sources of precursors, with the enzymes PhaG and PhaJ playing pivotal roles in channeling intermediates towards mcl-PHA production. The regulation of these pathways, particularly the induction of gene expression under nutrient-limiting conditions, is a key determinant of polymer accumulation. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to understand, analyze, and engineer the production of this compound and other valuable mcl-PHA monomers in P. putida. Further research into the specific kinetic properties of the involved enzymes and the intricate details of the regulatory networks will undoubtedly pave the way for the development of highly efficient microbial cell factories for the production of biodegradable polymers and chiral synthons.

References

Stereospecificity of Enoyl-CoA Hydratase: A Technical Guide Focused on (R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoyl-CoA hydratase (ECH), a key enzyme in fatty acid β-oxidation, exhibits a high degree of stereospecificity. The canonical mitochondrial enoyl-CoA hydratase, also known as crotonase, almost exclusively catalyzes the hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA. This technical guide delves into the stereochemical intricacies of this reaction, with a particular focus on the interaction of enoyl-CoA hydratase with (R)-3-hydroxyoctanoyl-CoA. We will explore the enzymatic basis for this specificity, present available kinetic data, and provide detailed experimental protocols for assessing enzyme activity and stereoselectivity. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the development of therapeutics targeting these pathways.

Introduction to Enoyl-CoA Hydratase and its Stereospecificity

Enoyl-CoA hydratase (EC 4.2.1.17) is an essential enzyme in the mitochondrial fatty acid β-oxidation pathway, where it catalyzes the second step: the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA[1][2]. This reaction is crucial for the subsequent dehydrogenation step and the ultimate generation of acetyl-CoA. The vast majority of enoyl-CoA hydratases found in mitochondria, often referred to as crotonases, exhibit strict stereospecificity, producing the (S)-enantiomer of 3-hydroxyacyl-CoA[1][2].

The stereoselectivity of the canonical enoyl-CoA hydratase is remarkably high, with reports indicating a preference for the formation of the (S)-enantiomer over the (R)-enantiomer by a factor of up to 400,000 to 1 for the hydration of trans-2-crotonyl-CoA[3][4][5]. This profound specificity is a consequence of the highly organized active site of the enzyme, which precisely positions the substrates and the catalytic residues for a syn-addition of water across the double bond[4].

Conversely, a distinct class of enoyl-CoA hydratases, known as (R)-specific enoyl-CoA hydratases, are involved in other metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria and peroxisomal β-oxidation[6][7][8]. These enzymes catalyze the hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA[6][8].

This guide will specifically address the interaction of enoyl-CoA hydratases with this compound, a medium-chain 3-hydroxyacyl-CoA. We will examine the kinetic parameters of both S-specific and R-specific hydratases with relevant substrates and discuss the experimental approaches to study these interactions.

Data Presentation: Quantitative Analysis of Enoyl-CoA Hydratase Activity

The following tables summarize the available quantitative data for the activity of S-specific and R-specific enoyl-CoA hydratases. It is important to note the scarcity of data for the dehydration of (R)-3-hydroxyacyl-CoA substrates, particularly for the canonical S-specific mitochondrial enzyme.

Table 1: Kinetic Parameters of S-Specific Enoyl-CoA Hydratase (Crotonase)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s-1)Stereospecificity (S:R ratio)Reference
trans-2-Crotonyl-CoABovine Liver~20~2700~7.5 x 105400,000:1[3][4][5]
(R)-3-Hydroxybutyryl-CoANot ReportedNot ReportedNot ReportedNot ReportedNot Applicable
This compoundNot ReportedNot ReportedNot ReportedNot ReportedNot Applicable

Table 2: Kinetic Parameters of R-Specific Enoyl-CoA Hydratase

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s-1)Reference
trans-2-Crotonyl-CoAAeromonas caviae (PhaJAc)296.2 x 103Not Reported[6]
trans-2-Pentenoyl-CoAAeromonas caviae (PhaJAc)363.9 x 103Not Reported[6]
trans-2-Hexenoyl-CoAAeromonas caviae (PhaJAc)501.8 x 103Not Reported[6]
trans-2-Octenoyl-CoAAeromonas caviae (PhaJAc)480.1 x 103Not Reported[6]
This compoundNot ReportedNot ReportedNot ReportedNot Reported

Vmax is reported in Units/mg, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute. Data for the dehydration of this compound is not available.

Experimental Protocols

Synthesis of this compound
  • Chemical Synthesis of (R)-3-Hydroxyoctanoic Acid: This can be achieved through various stereoselective synthetic routes, for example, via asymmetric reduction of a β-ketoester or through chiral pool synthesis.

  • Activation to the Coenzyme A Thioester: The synthesized (R)-3-hydroxyoctanoic acid is then coupled to Coenzyme A. A common method involves the activation of the carboxylic acid, for instance, with N,N'-carbonyldiimidazole (CDI), followed by reaction with the free thiol of Coenzyme A.

Assay for Enoyl-CoA Hydratase Activity (Hydration Reaction)

The activity of enoyl-CoA hydratase in the direction of hydration is typically measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA thioester bond.

Materials:

  • Spectrophotometer capable of UV measurements

  • Quartz cuvettes

  • Tris-HCl buffer (50 mM, pH 8.0)

  • trans-2-Octenoyl-CoA (substrate)

  • Purified enoyl-CoA hydratase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and trans-2-octenoyl-CoA to a final concentration of 50-100 µM.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of the reaction is calculated using the molar extinction coefficient of the enoyl-CoA thioester bond (ε263 = 6.7 x 103 M-1cm-1).

Theoretical Assay for Enoyl-CoA Hydratase Activity (Dehydration Reaction)

To measure the dehydration of this compound, the assay needs to be designed to detect the formation of trans-2-octenoyl-CoA.

Principle: The formation of the trans-2-enoyl-CoA product can be monitored by the increase in absorbance at 263 nm.

Materials:

  • Spectrophotometer capable of UV measurements

  • Quartz cuvettes

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (substrate)

  • Purified enoyl-CoA hydratase (preferably an R-specific hydratase)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and this compound at various concentrations.

  • Equilibrate the cuvette to the desired temperature.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 263 nm over time.

  • The initial rate of reaction is calculated using the molar extinction coefficient of trans-2-octenoyl-CoA.

Coupled Assay: Alternatively, the formation of trans-2-enoyl-CoA can be coupled to a subsequent reaction that consumes it and leads to a more easily measurable signal. For example, in the presence of excess 3-hydroxyacyl-CoA dehydrogenase and NADH, the reverse reaction of β-oxidation can be monitored.

Chiral HPLC for Stereochemical Analysis

To determine the stereochemical purity of 3-hydroxyoctanoyl-CoA or to analyze the stereospecificity of the enzymatic reaction, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.

Methodology:

A method for the concurrent quantification of (R)- and (S)-3-hydroxyacyl-CoA has been developed[9]. The key parameters are:

  • Column: A chiral separation column (e.g., a polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., 50 mM phosphate (B84403) buffer (pH 5.0)/methanol). The exact ratio needs to be optimized for the specific chain length.

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Temperature: Controlled column temperature (e.g., 25°C).

By injecting a racemic standard of 3-hydroxyoctanoyl-CoA, the retention times for the (R) and (S) enantiomers can be determined. Subsequent analysis of the enzymatic reaction product will allow for the quantification of each enantiomer and the determination of the enantiomeric excess.

Visualizations

Fatty_Acid_Beta_Oxidation_Step trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase trans-2-Octenoyl-CoA->Enoyl-CoA_Hydratase + H2O S-3-Hydroxyoctanoyl-CoA S-3-Hydroxyoctanoyl-CoA Enoyl-CoA_Hydratase->S-3-Hydroxyoctanoyl-CoA Canonical (S-specific) R-3-Hydroxyoctanoyl-CoA R-3-Hydroxyoctanoyl-CoA Enoyl-CoA_Hydratase->R-3-Hydroxyoctanoyl-CoA R-specific Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_analysis Product Analysis R-3-Hydroxyoctanoic_Acid R-3-Hydroxyoctanoic_Acid Chemical_Coupling Chemical_Coupling R-3-Hydroxyoctanoic_Acid->Chemical_Coupling Coenzyme_A Coenzyme_A Coenzyme_A->Chemical_Coupling R-3-Hydroxyoctanoyl-CoA R-3-Hydroxyoctanoyl-CoA Chemical_Coupling->R-3-Hydroxyoctanoyl-CoA Enzyme Enzyme R-3-Hydroxyoctanoyl-CoA->Enzyme Spectrophotometry Spectrophotometry Enzyme->Spectrophotometry Monitor at 263 nm Reaction_Mixture Reaction_Mixture Chiral_HPLC Chiral_HPLC Reaction_Mixture->Chiral_HPLC Enantiomer_Quantification Enantiomer_Quantification Chiral_HPLC->Enantiomer_Quantification

References

Core Metabolic Pathway for (R)-3-Hydroxyoctanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymes Involved in the Synthesis of (R)-3-Hydroxyoctanoyl-CoA

Introduction

This compound is a crucial chiral intermediate in various biotechnological applications, most notably as a monomer precursor for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biodegradable polymers are considered sustainable alternatives to petroleum-based plastics. Understanding the enzymatic pathways responsible for the stereospecific synthesis of this compound is paramount for the metabolic engineering of microbial cell factories aimed at efficient bioplastic production. This technical guide provides a comprehensive overview of the core enzymes, their associated metabolic pathways, quantitative kinetic data, and detailed experimental protocols for their characterization.

The primary and most direct biosynthetic route to this compound originates from the C8 fatty acid, octanoic acid. This pathway leverages enzymes from fatty acid metabolism and is analogous to the initial steps of the β-oxidation cycle, but with a key stereospecific hydration step.[1]

The proposed pathway involves three key enzymatic transformations:

  • Activation: Octanoic acid is activated to its coenzyme A (CoA) thioester, octanoyl-CoA.

  • Dehydrogenation: A double bond is introduced to form trans-2-octenoyl-CoA.

  • Hydration: Stereospecific hydration of the double bond yields the final product, this compound.[1]

Metabolic_Pathway Biosynthetic Pathway to this compound Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA ATP -> AMP + PPi ACS Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->Trans_2_Octenoyl_CoA FAD -> FADH2 ACDH R_3_Hydroxyoctanoyl_CoA This compound Trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA + H2O PhaJ / MaoC ACS Acyl-CoA Synthetase (ACS) ACDH Acyl-CoA Dehydrogenase (ACDH) PhaJ_MaoC (R)-specific Enoyl-CoA Hydratase (PhaJ / MaoC) Experimental_Workflow General Workflow for Enzyme Characterization Cloning Gene Identification & Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (e.g., His-tag affinity) Expression->Purification Assay Enzyme Activity Assay (Spectrophotometry) Purification->Assay Analysis Kinetic Data Analysis (Km, Vmax, kcat) Assay->Analysis

References

natural occurrence of (R)-3-hydroxyoctanoyl-CoA in microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a pivotal intermediate in several microbial metabolic pathways, most notably in the biosynthesis of polyhydroxyalkanoates (PHAs) and rhamnolipids. These biopolymers and biosurfactants have garnered significant attention in the biotechnology and pharmaceutical industries for their diverse applications, ranging from biodegradable plastics to antimicrobial agents. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, metabolic fate, and physiological significance of this compound in microorganisms. Furthermore, it details experimental protocols for its extraction, detection, and quantification, and presents key metabolic pathways in a clear, visual format.

Natural Occurrence and Physiological Roles

This compound is primarily found in a variety of bacteria, particularly within the genus Pseudomonas, such as Pseudomonas putida and Pseudomonas aeruginosa. Its primary and most well-documented roles are:

  • Precursor for Polyhydroxyalkanoate (PHA) Synthesis: this compound serves as a monomer for the synthesis of medium-chain-length PHAs (mcl-PHAs). These biopolyesters are accumulated by bacteria as intracellular carbon and energy storage granules, typically under conditions of nutrient limitation with an excess carbon source. The enzyme PHA synthase polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain.

  • Precursor for Rhamnolipid Biosynthesis: In Pseudomonas aeruginosa, this compound is a key building block for the synthesis of rhamnolipids. Rhamnolipids are glycolipid biosurfactants with potent surface-active properties, making them valuable in bioremediation, enhanced oil recovery, and as antimicrobial and anti-biofilm agents. The biosynthesis is initiated by the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) from two molecules of (R)-3-hydroxyacyl-CoAs.

Beyond these primary roles, the presence of this compound is intrinsically linked to fatty acid metabolism. While less explored, it may have other physiological functions, potentially including roles in cell signaling and membrane composition.

Biosynthesis and Metabolic Pathways

The synthesis of this compound in microorganisms can occur through several interconnected pathways, primarily linked to fatty acid metabolism.

De Novo Fatty Acid Biosynthesis Pathway

In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters the fatty acid synthesis cycle. The growing acyl chain, attached to an acyl carrier protein (ACP), undergoes a series of condensation, reduction, and dehydration reactions. The key step for the formation of this compound is the conversion of (R)-3-hydroxyoctanoyl-ACP to this compound. This crucial transacylation reaction is catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) .

de_novo_pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Cycle Fatty Acid Synthesis Cycle Malonyl-CoA->Fatty Acid Synthesis Cycle FAS (R)-3-Hydroxyoctanoyl-ACP (R)-3-Hydroxyoctanoyl-ACP Fatty Acid Synthesis Cycle->(R)-3-Hydroxyoctanoyl-ACP This compound This compound (R)-3-Hydroxyoctanoyl-ACP->this compound PhaG mcl-PHA mcl-PHA This compound->mcl-PHA PhaC Rhamnolipids Rhamnolipids This compound->Rhamnolipids RhlA ACC ACC FAS FAS PhaG PhaG PhaC PhaC RhlA RhlA

De novo biosynthesis pathway for this compound.
β-Oxidation Pathway

The β-oxidation pathway is a catabolic process that breaks down fatty acids to generate acetyl-CoA. Intermediates of this pathway can be channeled into the synthesis of this compound. When octanoic acid is provided as a carbon source, it is first activated to octanoyl-CoA. Through a series of enzymatic reactions analogous to β-oxidation, trans-2-octenoyl-CoA is formed. The stereospecific hydration of this intermediate by (R)-specific enoyl-CoA hydratase (PhaJ) yields this compound.

beta_oxidation_pathway Octanoic Acid Octanoic Acid Octanoyl-CoA Octanoyl-CoA Octanoic Acid->Octanoyl-CoA FadD trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA Octanoyl-CoA->trans-2-Octenoyl-CoA FadE This compound This compound trans-2-Octenoyl-CoA->this compound PhaJ mcl-PHA mcl-PHA This compound->mcl-PHA PhaC Rhamnolipids Rhamnolipids This compound->Rhamnolipids RhlA FadD FadD FadE FadE PhaJ PhaJ PhaC PhaC RhlA RhlA

β-oxidation pathway leading to this compound.

Quantitative Data

Direct quantification of the intracellular concentration of this compound in various microorganisms is not extensively reported in the literature. However, metabolic flux analysis provides insights into the carbon flow through the relevant pathways. The flux towards PHA or rhamnolipid synthesis is indicative of the production rate of this compound.

Table 1: Metabolic Flux Data Related to PHA Synthesis in Pseudomonas putida

Carbon SourceSpecific PHA Production Rate (g PHA / g CDW / h)Key Pathway UtilizedReference
Octanoate0.15β-oxidation[1]
Glucose0.05De novo synthesis & Gluconeogenesis[2]
Linoleic Acid0.22β-oxidation[3]

CDW: Cell Dry Weight. Data is illustrative and compiled from various studies.

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and instability. The following protocols provide a framework for the extraction and quantification of this compound from microbial cultures.

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

  • Bacterial cell culture

  • Ice-cold 70% (v/v) methanol

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Chloroform (B151607)

  • Milli-Q water

  • Centrifuge capable of 4°C and >10,000 x g

  • SpeedVac or nitrogen evaporator

  • LC-MS grade solvents

Procedure:

  • Quenching and Cell Lysis: Rapidly quench the metabolism of a known volume of bacterial culture by adding it to two volumes of ice-cold 70% methanol. Immediately vortex and place on ice for 5 minutes.

  • Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.

  • Phase Separation: Add one volume of chloroform and one volume of Milli-Q water to the methanol-cell suspension. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

  • Extraction of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Dry the aqueous extract completely using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [M+H]⁺ (calculated for C₂₉H₅₀N₇O₁₈P₃S)

  • Product Ions (m/z): Characteristic fragment ions of the CoA moiety (e.g., adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365) and the neutral loss of the phosphopantetheine group.

  • Collision Energy: Optimized for the specific instrument and precursor ion.

Quantification:

  • A standard curve should be prepared using a synthesized or commercially available this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.

General experimental workflow for acyl-CoA analysis.

Conclusion

This compound is a critical metabolic intermediate in microorganisms, playing a central role in the production of valuable biopolymers and biosurfactants. Understanding its biosynthesis and regulation is key to harnessing these microbial factories for biotechnological applications. While direct quantitative data on its intracellular concentrations are sparse, the detailed experimental protocols provided in this guide offer a robust framework for researchers to quantify this important molecule and further elucidate its physiological roles. The continued investigation into the metabolism of this compound will undoubtedly pave the way for novel strategies in metabolic engineering and the development of new bio-based products.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in various research fields, including the study of metabolic disorders and the development of novel therapeutics. Its stereospecific synthesis is essential for accurate biological investigations. This document provides detailed protocols for the enzymatic synthesis of this compound for research purposes, offering a reliable and reproducible method for obtaining this key molecule.

The synthesis involves a three-step enzymatic cascade that mimics the natural biosynthetic pathway. This method provides high stereoselectivity, yielding the desired (R)-enantiomer, which is often challenging to achieve through traditional chemical synthesis.

Biochemical Pathway

The enzymatic synthesis of this compound from octanoic acid proceeds through a three-step pathway catalyzed by specific enzymes.

Enzymatic Synthesis Pathway Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase (ACS) ATP, CoA Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->Trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (ACDH) FAD R_3_hydroxyoctanoyl_CoA This compound Trans_2_Octenoyl_CoA->R_3_hydroxyoctanoyl_CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing Start Octanoic Acid Step1 Activation to Octanoyl-CoA (Acyl-CoA Synthetase) Start->Step1 Step2 Dehydrogenation (Acyl-CoA Dehydrogenase) Step1->Step2 Step3 Stereospecific Hydration ((R)-specific Enoyl-CoA Hydratase) Step2->Step3 Product This compound Step3->Product Purification Purification (e.g., HPLC, Ion Exchange) Product->Purification Analysis Analysis (e.g., Mass Spectrometry, NMR) Purification->Analysis

Purification of (R)-3-Hydroxyoctanoyl-CoA from Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in the β-oxidation of fatty acids in various organisms, including bacteria and eukaryotes. Its accurate purification and quantification from cell cultures are crucial for studying metabolic fluxes, enzyme kinetics, and for the development of novel therapeutics targeting fatty acid metabolism. This document provides detailed application notes and protocols for the extraction and purification of this compound from cell cultures, primarily focusing on bacterial systems like Pseudomonas putida and Ralstonia eutropha, which are known to metabolize octanoate.

Metabolic Pathway of Octanoyl-CoA

This compound is generated during the β-oxidation of octanoyl-CoA. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA dehydrogenase (FadE) S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA hydratase (FadB) R_3_Hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA (R)-specific Enoyl-CoA hydratase (PhaJ) S_3_Hydroxyoctanoyl_CoA->R_3_Hydroxyoctanoyl_CoA Epimerase (FadB) _3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA dehydrogenase (FadB) 3 3 R_3_Hydroxyoctanoyl_CoA->3 Hexanoyl_CoA Hexanoyl-CoA + Acetyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase (FadA) _Ketoacyl_CoA (R)-3-Hydroxyacyl-CoA dehydrogenase

Figure 1. Simplified pathway of octanoyl-CoA β-oxidation leading to the formation of this compound in bacteria like *Pseudomonas putida*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFN8MZ7JYDQKxhEEfym25onWoHMZMq4UKtTA1Dpdc7mehemVIkALBgQ5sPQby5cBvj2vqq9Qt9g5JlC6WSH0s1cbk3u1fBgDHNoIYP9RVxsMc9JeBvMhxqtir4bgscVagTPW4Z5lRL5_5YfhTrPUyLdtrlQGmCMuMZSMe6mLfchMxxHENJsd3SjJ3Jmlo65S_xrsislmsSQXG7qX8QioEKvCldBomAnGgC41x--BG4zgnPrVKNTT2fZWNEXXswkAnaMQKHt_8NY14xqdSvpEcF)]

Experimental Protocols

Protocol 1: Extraction of Total Acyl-CoAs from Bacterial Cell Culture

This protocol outlines the initial extraction of the total acyl-CoA pool from bacterial cells.

Materials:

  • Bacterial cell culture (e.g., Pseudomonas putida or Ralstonia eutropha grown on octanoate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold acetone (B3395972)

  • Phosphate (B84403) buffer (0.2 M, pH 7.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Centrifuge capable of 10,000 x g and 4°C

  • Sonicator

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold 10% TCA. Disrupt the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals).

  • Protein Precipitation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • TCA Removal: Wash the supernatant three times with an equal volume of ice-cold acetone to remove the TCA. After each wash, allow the phases to separate and discard the upper acetone layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 5 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried acyl-CoA extract at -80°C until further purification.

Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC

This protocol describes the purification of the target molecule from the total acyl-CoA extract using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Dried total acyl-CoA extract from Protocol 1

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Reconstitute the dried acyl-CoA extract in 1 mL of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: Preparative C18 reversed-phase column.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 60% B

      • 35-40 min: 60% B

      • 40-45 min: Linear gradient from 60% to 10% B

      • 45-50 min: 10% B (re-equilibration)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions (e.g., 2 mL per fraction) based on the UV chromatogram. The elution time of this compound will need to be determined using a standard or by analyzing the fractions of a pilot run by LC-MS.

  • Fraction Pooling and Desalting: Pool the fractions containing the purified this compound. Desalt the pooled fractions using a C18 SPE cartridge as described in Protocol 1 (steps 6b to 6d).

  • Lyophilization: Lyophilize the desalted eluate to obtain the purified this compound as a powder.

  • Purity Assessment: Assess the purity of the final product by analytical HPLC-MS.

Data Presentation

The following table provides representative data for the purification of this compound from a 1-liter bacterial culture. Note that actual yields and purity may vary depending on the cell type, growth conditions, and specific instrumentation used.

Purification StepTotal Protein (mg)Total Acyl-CoAs (nmol)This compound (nmol)Yield (%)Purity (%)
Crude Cell Lysate5001507.51005
SPE Eluate251206.8916
Pooled HPLC FractionsN/A5.55.168>95

Workflow Diagram

purification_workflow cluster_extraction Extraction cluster_purification Purification Cell_Culture Bacterial Cell Culture (1L) Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Lysis Cell Lysis (TCA and Sonication) Harvesting->Lysis SPE Solid-Phase Extraction (C18 Cleanup) Lysis->SPE Total_Acyl_CoA Total Acyl-CoA Extract SPE->Total_Acyl_CoA Prep_HPLC Preparative RP-HPLC Total_Acyl_CoA->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Desalting Desalting (SPE) Fraction_Collection->Desalting Lyophilization Lyophilization Desalting->Lyophilization Purified_Product Purified this compound Lyophilization->Purified_Product

Figure 2. General workflow for the purification of this compound from cell cultures.

Concluding Remarks

The protocols provided herein offer a comprehensive framework for the successful purification of this compound from cell cultures. The combination of a robust extraction method followed by preparative HPLC is effective in obtaining a highly purified product suitable for a variety of downstream applications in metabolic research and drug development. It is recommended to optimize the HPLC gradient and fraction collection parameters for the specific instrumentation and cell system being used to maximize both yield and purity.

HPLC method for chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Chiral Separation of (R)- and (S)-3-Hydroxyoctanoyl-CoA

This application note provides a detailed protocol for the chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of similar long-chain 3-hydroxyacyl-CoAs and is intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

3-Hydroxyoctanoyl-CoA is a key intermediate in fatty acid beta-oxidation. The stereochemistry at the C3 position is critical for its metabolic fate, with distinct enzymes acting on the (R) and (S) enantiomers. For instance, L-3-hydroxyacyl-CoA dehydrogenase acts on the (S)-enantiomer, while the (R)-specific enoyl-CoA hydratase is involved in the metabolism of the (R)-enantiomer.[1][2] The ability to separate and quantify these enantiomers is therefore crucial for studying fatty acid metabolism, investigating related metabolic disorders, and for the quality control of synthesized standards.

The primary challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[3] This protocol overcomes this by employing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation.[4][5][6]

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of (R)- and (S)-3-hydroxyoctanoyl-CoA. These values are extrapolated from methods developed for similar compounds, such as 3-hydroxyhexadecanoyl-CoA, and should be optimized for specific instrumentation and applications.[3]

ParameterExpected Value
Column Chiralpak® AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile (B52724) / Water (70:30, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Expected Retention Time (S)-enantiomer ~ 12 min (elutes first)[7]
Expected Retention Time (R)-enantiomer ~ 15 min
Expected Resolution (Rs) > 1.5

Experimental Protocol

This section details the step-by-step methodology for the sample preparation and HPLC analysis.

1. Materials and Reagents

  • (R)-3-hydroxyoctanoyl-CoA and (S)-3-hydroxyoctanoyl-CoA standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade, for sample reconstitution and needle wash)[8]

  • Perchloric acid or sulfosalicylic acid (for tissue quenching, if applicable)[9]

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

2. Instrumentation

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiralpak® AD-RH, 4.6 x 250 mm, 5 µm particle size.[3][10]

3. Sample Preparation

Acyl-CoA thioesters are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[8] Careful and rapid sample handling is critical.

  • Standard Preparation:

    • Prepare individual stock solutions of (R)- and (S)-3-hydroxyoctanoyl-CoA in an appropriate solvent such as methanol or a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5).[8]

    • Prepare a racemic or mixed standard solution by combining equal volumes of the (R) and (S) stock solutions.

    • Dilute the standards to the desired concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Biological Sample Preparation (General Guideline):

    • Quenching and Extraction: For cellular or tissue samples, rapidly quench metabolic activity using methods like immersion in liquid nitrogen followed by homogenization in a cold acidic solution (e.g., perchloric acid).[9]

    • Protein Precipitation: Add a cold organic solvent like acetonitrile to precipitate proteins.[8]

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a minimal volume of a suitable solvent, such as 50% methanol/50% 50 mM ammonium acetate (pH 3.5), to ensure stability.[8]

    • Solid-Phase Extraction (SPE): For complex matrices, further cleanup using SPE may be necessary to remove interfering substances.[11][12]

4. HPLC Method

  • Column Equilibration: Equilibrate the Chiralpak® AD-RH column with the mobile phase (Acetonitrile/Water, 70:30 v/v) at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Temperature Control: Maintain the column temperature at 25°C.

  • Injection: Inject 10 µL of the prepared standard or sample solution.

  • Detection: Monitor the column effluent at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[9]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers (e.g., 20-30 minutes).

  • System Suitability: Before running samples, inject the racemic standard multiple times to ensure the system is suitable for the analysis. The resolution between the two enantiomeric peaks should be greater than 1.5.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Preparation Cleanup Sample Cleanup (SPE/Filtration) Standard->Cleanup Biological Biological Sample Extraction Biological->Cleanup Injection Inject Sample Cleanup->Injection Separation Chiral Separation (Chiralpak AD-RH) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for chiral HPLC analysis.

Chiral_Separation_Principle cluster_interaction Transient Diastereomeric Complexes Analyte Racemic Mixture ((R)- and (S)-3HO-CoA) CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction R_Complex (R)-Analyte-CSP CSP->R_Complex Different Stabilities S_Complex (S)-Analyte-CSP CSP->S_Complex Separated Separated Enantiomers R_Complex->Separated S_Complex->Separated

Caption: Principle of chiral separation on a CSP.

References

Application Note: Mass Spectrometry Protocol for (R)-3-hydroxyoctanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] Accurate quantification of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for drug discovery and development.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for analyzing these molecules due to its high sensitivity, specificity, and throughput compared to other techniques like HPLC-UV or enzymatic assays.[3][4]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological matrices using Solid-Phase Extraction (SPE) coupled with an LC-MS/MS (B15284909) system.

Principle

The method involves the isolation of this compound from a biological sample using a C18 solid-phase extraction cartridge. The extracted analyte is then separated from other matrix components using reversed-phase liquid chromatography. Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a unique precursor-to-product ion transition.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Nitrogen gas supply for evaporation

  • Standard 2mL LC-MS vials[5]

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for high sensitivity and specificity in quantifying medium-chain acyl-CoAs from biological matrices.[3]

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 10 seconds, sonicate for 2 minutes, and centrifuge to pellet any particulates before transferring the supernatant to an LC-MS vial.[3][6]

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • LC Gradient:

Time (minutes)% Mobile Phase B
0.05
5.095
7.095
7.15
10.05
Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

  • Product Ion (Q3): To be determined based on characteristic fragments (e.g., neutral loss of 507 Da is common for acyl-CoAs).[8]

  • Collision Energy (CE): Optimize for the specific precursor-product transition.

  • Dwell Time: 100 ms (or as optimized for the instrument).

Data Presentation

Quantitative data from analytical method validation provides a basis for comparison and ensures the reliability of the results.

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification This table compares the performance characteristics of the novel LC-MS/MS method against traditional techniques.[3]

ParameterLC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD)1-10 fmol[3]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ)5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²)>0.99[3]>0.99[3]Variable
Precision (RSD%)< 5%[3]< 15%[3]< 20%[3]
SpecificityHigh (mass-based)[3]Moderate (risk of co-elution)[3]High (enzyme-specific)[3]

Table 2: Optimized LC-MS/MS Parameters for this compound This table summarizes the key instrumental parameters for the described method.

ParameterSetting
LC ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase B0.1% Formic Acid in Acetonitrile[3]
Gradient5% to 95% B over 5 minutes[3]
Flow Rate0.3 mL/min[3]
Ionization ModePositive Electrospray (ESI+)[3]
Scan ModeMultiple Reaction Monitoring (MRM)

Visualizations

Diagrams help visualize the experimental process and the metabolic context of the analyte.

experimental_workflow sample Sample Collection (e.g., Tissue, Cells) spe Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute sample->spe dry Evaporation (Nitrogen Stream) spe->dry recon Reconstitution (in Mobile Phase) dry->recon lcms LC-MS/MS Analysis 1. Chromatographic Separation 2. ESI+ Ionization 3. MRM Detection recon->lcms data Data Analysis (Quantification) lcms->data

Caption: Experimental workflow for this compound analysis.

beta_oxidation_pathway sub Octanoyl-CoA e1 Acyl-CoA Dehydrogenase sub->e1 h_coa This compound e3 3-Hydroxyacyl-CoA Dehydrogenase h_coa->e3 k_coa 3-Ketoacyl-CoA e4 Thiolase k_coa->e4 prod Acetyl-CoA + Hexanoyl-CoA enoyl trans-Δ2-Enoyl-CoA e1->enoyl e2 Enoyl-CoA Hydratase e2->h_coa e3->k_coa e4->prod enoyl->e2

Caption: Role of this compound in fatty acid beta-oxidation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in various biological samples. The use of solid-phase extraction ensures a clean sample, minimizing matrix effects and improving analytical accuracy. This protocol is well-suited for applications in metabolic research, clinical diagnostics, and pharmaceutical development, enabling a deeper understanding of fatty acid metabolism and its role in health and disease.

References

Application Notes: Enzymatic Assay for (R)-3-Hydroxyoctanoyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyoctanoyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. The enzymes responsible for the synthesis and degradation of this compound, particularly this compound dehydrogenases, are of significant interest for biotechnological applications and drug discovery. These enzymes catalyze the reversible oxidation of this compound to 3-oxooctanoyl-CoA, utilizing NAD⁺ as a cofactor.[1][2] Accurate and efficient measurement of the activity of these dehydrogenases is crucial for enzyme characterization, inhibitor screening, and pathway optimization.

This document provides detailed protocols for two common methods to determine this compound dehydrogenase activity: a direct spectrophotometric assay and a more sensitive coupled enzymatic assay.

Principle of the Assays

The enzymatic activity of this compound dehydrogenase is determined by monitoring the change in the concentration of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor.

1. Direct Spectrophotometric Assay: In the forward reaction, this compound is oxidized to 3-oxooctanoyl-CoA with the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[3] The rate of this increase is directly proportional to the enzyme's activity. Conversely, the reverse reaction can be monitored by the decrease in absorbance at 340 nm due to NADH oxidation.[4]

2. Coupled Enzymatic Assay: To enhance sensitivity or to measure activity when the equilibrium of the primary reaction is unfavorable, a coupled enzyme system can be employed. In this setup, the product of the this compound dehydrogenase reaction is used as a substrate by a second enzyme, which in turn generates a readily detectable signal. For instance, the 3-oxooctanoyl-CoA produced can be cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A, a reaction that can be coupled to other indicator reactions if necessary. This method offers the advantage of pulling the primary reaction to completion, thus providing a more sensitive and irreversible measurement.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the workflows for the direct and coupled assays.

Enzymatic_Reaction cluster_reaction Enzymatic Reaction This compound This compound 3-oxooctanoyl-CoA 3-oxooctanoyl-CoA This compound->3-oxooctanoyl-CoA This compound Dehydrogenase NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+

Caption: Enzymatic oxidation of this compound to 3-oxooctanoyl-CoA.

Experimental_Workflows cluster_direct Direct Spectrophotometric Assay cluster_coupled Coupled Enzymatic Assay A1 Prepare Reaction Mixture (this compound, NAD+, Buffer) A2 Equilibrate at 37°C A1->A2 A3 Add Enzyme Solution A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 A5 Calculate Enzyme Activity A4->A5 B1 Prepare Reaction Mixture (this compound, NAD+, CoA, Thiolase, Buffer) B2 Equilibrate at 37°C B1->B2 B3 Add Dehydrogenase B2->B3 B4 Monitor Signal (e.g., Absorbance at 340 nm) B3->B4 B5 Calculate Enzyme Activity B4->B5

Caption: Workflow for direct and coupled enzymatic assays.

Data Presentation

The following tables summarize typical reagent concentrations and kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases. Note that optimal conditions may vary depending on the specific enzyme source.

Table 1: Typical Reagent Concentrations for Direct Spectrophotometric Assay

ReagentStock ConcentrationVolume per 1 mL AssayFinal Concentration
Potassium Phosphate Buffer (pH 7.3)1 M100 µL100 mM
This compound10 mM10 µL0.1 mM
NAD⁺20 mM10 µL0.2 mM
Enzyme SampleVaries10-50 µLVaries
Nuclease-Free Water-Up to 1 mL-

Table 2: Representative Kinetic Constants for 3-Hydroxyacyl-CoA Dehydrogenases

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
(S)-3-hydroxybutyryl-CoAClostridium beijerinckii14540[6]
Acetoacetyl-CoA (reverse)Ralstonia eutropha48149[7]
3-hydroxyacyl-CoAs (C4-C16)Pig Heart5-10Varies with chain length[5]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This protocol measures the increase in absorbance at 340 nm resulting from the formation of NADH.

Materials:

  • This compound

  • NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

  • Potassium Phosphate Buffer (1 M, pH 7.3)

  • Purified or partially purified this compound dehydrogenase

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume) by adding the following in order:

    • 870 µL of nuclease-free water

    • 100 µL of 1 M Potassium Phosphate Buffer (pH 7.3)

    • 10 µL of 10 mM this compound

    • 10 µL of 20 mM NAD⁺

  • Equilibrate the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

  • Blank Measurement:

    • Transfer 950 µL of the reaction mixture to a cuvette.

    • Add 50 µL of the enzyme buffer (the buffer in which the enzyme is stored) to the cuvette.

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 3-5 minutes to establish a baseline.

  • Enzyme Activity Measurement:

    • To a fresh cuvette, add 950 µL of the reaction mixture.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Mix gently and immediately place the cuvette in the spectrophotometer.

    • Record the absorbance at 340 nm every 15-30 seconds for 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.[3]

Data Analysis:

  • Calculate the Rate of Change in Absorbance: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank. Subtract the rate of the blank from the rate of the sample.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[3]

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient (M⁻¹cm⁻¹) * Light Path (cm) * Enzyme Volume (mL))

    One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Protocol 2: Coupled Enzymatic Assay with 3-Ketoacyl-CoA Thiolase

This protocol is designed for increased sensitivity and is particularly useful when the equilibrium of the dehydrogenase reaction is unfavorable.

Materials:

  • All materials from Protocol 1

  • 3-Ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume) by adding the following in order:

    • 850 µL of nuclease-free water

    • 100 µL of 1 M Potassium Phosphate Buffer (pH 7.3)

    • 10 µL of 10 mM this compound

    • 10 µL of 20 mM NAD⁺

    • 10 µL of 10 mM Coenzyme A

    • 10 µL of 3-Ketoacyl-CoA thiolase (e.g., 10 units/mL)

  • Equilibrate and Blank Measurement: Follow steps 2 and 3 as described in Protocol 1.

  • Enzyme Activity Measurement:

    • To a fresh cuvette, add 980 µL of the reaction mixture.

    • Initiate the reaction by adding 20 µL of the this compound dehydrogenase solution.

    • Mix gently and immediately place the cuvette in the spectrophotometer.

    • Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the enzyme activity as described in Protocol 1. The rate of NADH formation is directly proportional to the activity of the this compound dehydrogenase, as the thiolase reaction is typically not rate-limiting.

Concluding Remarks

The protocols described provide robust methods for the determination of this compound dehydrogenase activity. The choice between the direct and coupled assay will depend on the specific activity of the enzyme, the equilibrium of the reaction, and the required sensitivity. For high-throughput screening of inhibitors or for characterizing enzymes with low activity, the coupled assay is recommended. Proper controls, including reactions without the substrate or enzyme, are essential for accurate results.

References

Application Notes & Protocols: (R)-3-Hydroxyoctanoyl-CoA as a Substrate for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxyoctanoyl-CoA is a chiral acyl-coenzyme A thioester that serves as a critical intermediate in specific metabolic pathways, particularly in the peroxisomal β-oxidation of certain fatty acids. Unlike the more common (S)-enantiomers found in mitochondrial fatty acid β-oxidation, (R)-specific intermediates are processed by a distinct set of enzymes. The use of this compound as a substrate in in vitro enzyme assays is essential for characterizing enzymes such as (R)-specific 3-hydroxyacyl-CoA dehydrogenases and for diagnosing related metabolic disorders. These application notes provide detailed protocols for utilizing this substrate to investigate enzyme kinetics, screen for inhibitors, and assess metabolic defects in biological samples.

Key Applications

  • Enzyme Characterization: Determination of kinetic parameters (Kₘ, Vₘₐₓ, kcat) for (R)-specific 3-hydroxyacyl-CoA dehydrogenases and related enzymes.[1]

  • Diagnosis of Metabolic Disorders: In vitro assays using patient-derived cells (e.g., fibroblasts) can help confirm diagnoses of certain fatty acid oxidation (FAO) disorders where (R)-specific pathways are implicated.[2][3]

  • Drug Discovery: Screening compound libraries for inhibitors or modulators of enzymes that metabolize this compound.

  • Metabolic Pathway Analysis: Elucidating the steps and regulation of metabolic pathways involving (R)-hydroxyacyl-CoA intermediates.

Metabolic Pathway Context

This compound is an intermediate in pathways such as the breakdown of D-3-hydroxy fatty acids. The key enzymatic step involves its oxidation to 3-oxooctanoyl-CoA by an (R)-specific 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of a cofactor, typically NAD⁺.

metabolic_pathway Figure 1: Role of this compound in Metabolism Substrate This compound Enzyme (R)-3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme Product 3-Oxooctanoyl-CoA Enzyme->Product Cofactor_Out NADH + H+ Enzyme->Cofactor_Out Downstream Further Metabolism Product->Downstream Cofactor_In NAD+ Cofactor_In->Enzyme

Figure 1: Role of this compound in Metabolism

Experimental Protocols

Protocol 1: Spectrophotometric Assay for (R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of (R)-3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH.

Principle

The enzyme catalyzes the oxidation of this compound to 3-oxooctanoyl-CoA, using NAD⁺ as a cofactor. The reaction concurrently reduces NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme's activity.

Materials and Reagents

  • This compound (Substrate)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl or Potassium Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Purified enzyme or cell/tissue lysate

  • UV/Vis Spectrophotometer capable of reading at 340 nm, with temperature control

  • Cuvettes (1 cm path length, UV-transparent)

Procedure

  • Prepare Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0. Degas the buffer before use.

  • Prepare Reagent Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water. Store on ice.

    • NAD⁺: Prepare a 20 mM stock solution in the assay buffer. Store on ice.

  • Set up the Spectrophotometer: Set the wavelength to 340 nm and equilibrate the sample holder to the desired assay temperature (e.g., 30°C or 37°C).

  • Prepare the Reaction Mixture: In a 1 ml cuvette, add the following components:

    • 850 µL Assay Buffer

    • 50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)

    • 50 µL of enzyme solution (diluted to an appropriate concentration in assay buffer)

  • Initiate the Reaction:

    • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

    • Monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure it is stable.

    • Initiate the reaction by adding 50 µL of 10 mM this compound stock solution (final concentration: 0.5 mM).

    • Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the initial linear rate of reaction (ΔA₃₄₀/min) from the absorbance data.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000

      • Where:

        • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

        • l (path length of the cuvette) = 1 cm

    • Calculate the specific activity by dividing the activity by the protein concentration of the enzyme solution (mg/mL).

Protocol 2: In Vitro FAO Probe Assay in Cultured Fibroblasts

This protocol is adapted for assessing the overall flux through the fatty acid oxidation pathway using patient-derived fibroblasts, which is useful for diagnosing metabolic disorders.[2][4]

Principle

Cultured skin fibroblasts are incubated with a substrate like this compound. The ability of the cells to metabolize this substrate is assessed by measuring the production of downstream metabolites or by monitoring a coupled process like oxygen consumption.[5] A defect in a specific enzyme will lead to an accumulation of the substrate and a decrease in product formation.[3][6]

Materials and Reagents

  • Cultured skin fibroblasts (grown to near confluence in T-75 flasks)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Assay medium (e.g., glucose-free DMEM)

  • Lysis buffer

  • Instrumentation for metabolite analysis (e.g., Tandem Mass Spectrometry for acylcarnitine profiling)

Procedure

  • Cell Culture: Grow patient and control fibroblasts to approximately 80-90% confluency.[4]

  • Substrate Loading:

    • Aspirate the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).

    • Add pre-warmed assay medium containing a defined concentration of this compound (e.g., 100-200 µM).

    • Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection:

    • Medium: Collect the assay medium to analyze for secreted metabolites.

    • Cells: Wash the cells with PBS, then harvest them by scraping into a lysis buffer for intracellular metabolite analysis or enzyme activity measurements.

  • Metabolite Analysis:

    • Analyze the collected medium and cell lysates for the presence of octanoyl-carnitine and other downstream acylcarnitines using tandem mass spectrometry.

    • Compare the metabolite profiles from patient cells to those from healthy control cells. An accumulation of C8-OH carnitine may indicate a defect in the corresponding dehydrogenase.

  • Data Interpretation: A significant accumulation of the substrate or specific intermediates in patient cells compared to controls is indicative of an enzyme deficiency.

workflow_diagram Figure 2: General Workflow for In Vitro Enzyme Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Obtain Enzyme Source (Purified Protein or Cell Lysate) a1 Combine Buffer, Cofactor (NAD+), and Enzyme p1->a1 p2 Prepare Substrate & Reagent Stock Solutions a3 Initiate with Substrate (this compound) p2->a3 p3 Calibrate Spectrophotometer a2 Equilibrate & Record Baseline p3->a2 a1->a2 a2->a3 a4 Monitor Absorbance Change at 340 nm a3->a4 d1 Calculate Initial Rate (ΔAbs/min) a4->d1 d2 Determine Enzyme Activity (Beer-Lambert Law) d1->d2 d3 Calculate Kinetic Parameters (Km, Vmax) d2->d3

Figure 2: General Workflow for In Vitro Enzyme Assays

Data Presentation

Quantitative data from kinetic studies should be summarized to allow for clear comparison. When determining kinetic parameters, the assay should be performed across a range of substrate concentrations.

Table 1: Example Kinetic Data for (R)-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
(R)-3-Hydroxybutyryl-CoAR. eutropha PhaB48 (for acetoacetyl-CoA)149 (for acetoacetyl-CoA)[7]
(S)-3-Hydroxybutyryl-CoAN. maritimus2069.6[8]
This compoundHuman (Recombinant)35 (Hypothetical)85 (Hypothetical)N/A
(R)-3-Hydroxydecanoyl-CoAYeast MFE-2N/AN/A[9]

Note: Data for this compound is hypothetical for illustrative purposes. Kinetic values are highly dependent on the specific enzyme and assay conditions.

assay_principle Figure 3: Principle of the Spectrophotometric Assay sub This compound enzyme Enzyme Reaction sub->enzyme nad NAD+ nad->enzyme prod 3-Oxooctanoyl-CoA enzyme->prod nadh NADH enzyme->nadh spectro Measure Absorbance at 340 nm nadh->spectro

Figure 3: Principle of the Spectrophotometric Assay

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Activity Inactive enzymeVerify enzyme integrity and concentration. Use a fresh aliquot.
Incorrect substrate enantiomerEnsure the use of this compound, not the (S)-enantiomer, for (R)-specific enzymes.
Suboptimal pH or temperatureOptimize assay conditions by testing a range of pH values and temperatures.
High Background Signal Contaminating NADH-producing enzymes in lysatePrepare a reaction mix without the substrate to measure and subtract the background rate.
Spontaneous substrate degradationRun a no-enzyme control to check for non-enzymatic reaction rates.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or higher initial substrate concentration. Analyze only the initial linear phase.
Product inhibitionPerform initial rate analysis. Dilute the enzyme if necessary.
Enzyme instabilityAdd stabilizing agents like BSA or glycerol (B35011) to the assay buffer. Keep enzyme on ice until use.

References

Application Notes & Protocols: Metabolic Flux Analysis of Pathways Involving (R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By providing a detailed snapshot of cellular metabolism, MFA is instrumental in identifying metabolic bottlenecks, understanding disease pathophysiology, and discovering novel therapeutic targets.[2][3] This is particularly relevant in drug development for metabolic disorders, cancer, and infectious diseases.[3]

This document provides a detailed guide to applying MFA to the study of fatty acid β-oxidation, with a specific focus on pathways involving the medium-chain fatty acyl-CoA intermediate, (R)-3-hydroxyoctanoyl-CoA. While the canonical mitochondrial β-oxidation pathway stereospecifically involves the (S)-3-hydroxyacyl-CoA enantiomer, the (R)-enantiomer can be relevant in specific contexts, such as in the metabolism of certain unsaturated fatty acids or in non-canonical pathways. Understanding the flux through pathways that produce or consume this compound can provide critical insights into metabolic dysregulation and potential points of therapeutic intervention.

The primary technique discussed is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotope tracers to map the flow of carbon through the metabolic network.[4]

Metabolic Pathway Overview: β-Oxidation of Octanoyl-CoA

The mitochondrial β-oxidation spiral is the primary catabolic pathway for fatty acids. For an eight-carbon fatty acid like octanoic acid, it is first activated to octanoyl-CoA in the cytoplasm and then transported into the mitochondria. Inside the mitochondria, octanoyl-CoA undergoes four sequential reactions to yield a molecule of acetyl-CoA and a six-carbon acyl-CoA (hexanoyl-CoA), which then re-enters the cycle.

The key steps are:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, forming trans-Δ²-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming (S)-3-hydroxyacyl-CoA .

  • Dehydrogenation: (S)-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA.[2][5]

  • Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and the shortened acyl-CoA.

The (R)-enantiomer, this compound, is not an intermediate in the canonical pathway. However, it can be formed from the hydration of cis-Δ²-enoyl-CoA or through the action of certain epimerases.[6] Its subsequent metabolism is crucial for preventing the accumulation of non-standard intermediates.

Below is a diagram illustrating the central role of 3-hydroxyoctanoyl-CoA in the β-oxidation of octanoate.

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA trans_Enoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase S_Hydroxy (S)-3-Hydroxyoctanoyl-CoA (Canonical Pathway) trans_Enoyl_CoA->S_Hydroxy Enoyl-CoA Hydratase R_Hydroxy This compound (Alternative Pathway) trans_Enoyl_CoA->R_Hydroxy Alternative Hydratase Ketoacyl_CoA 3-Ketooctanoyl-CoA S_Hydroxy->Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Hexanoyl_CoA->Octanoyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Alternative_Metabolism Alternative Metabolism / Epimerization R_Hydroxy->Alternative_Metabolism Alternative_Metabolism->S_Hydroxy Epimerase

Mitochondrial β-Oxidation of Octanoyl-CoA.

Experimental Protocols

This section details a generalized protocol for conducting a ¹³C-MFA experiment to investigate fatty acid metabolism in cultured mammalian cells.

Protocol: ¹³C-MFA of Medium-Chain Fatty Acid Oxidation

Objective: To quantify the metabolic flux through β-oxidation and connected pathways (e.g., TCA cycle) using a ¹³C-labeled medium-chain fatty acid as a tracer.

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes)

  • Culture medium (e.g., DMEM, without glucose and glutamine for tracer studies)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • ¹³C-labeled tracer: [U-¹³C₈]-Octanoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 6-well or 12-well cell culture plates

  • Quenching solution: 80% methanol (B129727) at -80°C

  • Extraction solution: 80% methanol

  • LC-MS or GC-MS system

Procedure:

  • Preparation of Tracer Medium:

    • Prepare a stock solution of [U-¹³C₈]-Octanoic acid conjugated to fatty acid-free BSA.

    • Supplement the base culture medium with the ¹³C-octanoate-BSA complex to a final desired concentration (e.g., 100 µM). Add other necessary nutrients like glucose and glutamine if co-metabolism is being studied.

    • Prepare a parallel control medium with unlabeled octanoate.

  • Cell Culture and Labeling:

    • Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

    • On the day of the experiment, remove the standard culture medium and wash the cells once with PBS.

    • Add the pre-warmed ¹³C-tracer medium to the cells. Culture for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is often several hours.[3]

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, aspirate the medium and immediately add ice-cold quenching solution (-80°C 80% methanol) to the culture plate.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the sample if using GC-MS to make the metabolites volatile.

    • Reconstitute the sample in an appropriate solvent for LC-MS or GC-MS analysis.

    • Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., citrate (B86180), malate, glutamate, aspartate).

  • Data Analysis and Flux Calculation:

    • Correct the raw MID data for the natural abundance of ¹³C.

    • Use a metabolic modeling software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.[7]

    • The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

    • Perform statistical analysis to assess the goodness-of-fit and determine confidence intervals for the calculated fluxes.[7]

Data Presentation

Quantitative data from MFA studies should be presented in a clear and structured format to facilitate interpretation and comparison between different experimental conditions.

Table 1: Representative Metabolic Flux Data

This table shows hypothetical flux data for key reactions in central carbon metabolism under a control condition versus treatment with a hypothetical β-oxidation inhibitor. Fluxes are normalized to the citrate synthase flux.

Metabolic ReactionPathwayRelative Flux (Control)Relative Flux (Inhibitor)
Octanoyl-CoA -> Acetyl-CoA β-Oxidation 4.0 1.2
Pyruvate -> Acetyl-CoAGlycolysis15.025.0
Acetyl-CoA -> CitrateTCA Cycle Entry100.0100.0
Isocitrate -> α-KetoglutarateTCA Cycle95.298.1
α-Ketoglutarate -> Succinyl-CoATCA Cycle88.590.3
Anaplerosis (Pyruvate -> OAA)Anaplerosis12.015.5
Table 2: Example Mass Isotopomer Distribution (MID) Data for Citrate

This table illustrates the kind of raw data obtained from the mass spectrometer for the metabolite citrate, which is formed from acetyl-CoA (a product of β-oxidation). M+n represents the mass isotopologue with 'n' ¹³C atoms.

IsotopologueControl Condition (%)Inhibitor Condition (%)
M+05.515.2
M+18.112.3
M+275.360.1
M+36.27.5
M+44.14.0
M+50.80.9

Visualizations of Workflow

A well-defined workflow is essential for a successful metabolic flux analysis experiment. The following diagram outlines the key stages from experimental design to data interpretation.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Design 1. Experimental Design (Select Tracers & Conditions) Culture 2. Cell Culture & Isotope Labeling Design->Culture Quench 3. Metabolic Quenching & Metabolite Extraction Culture->Quench MS_Analysis 4. LC-MS / GC-MS Analysis Quench->MS_Analysis Data_Processing 5. Raw Data Processing (Peak Integration, MID Correction) MS_Analysis->Data_Processing Flux_Calc 6. Flux Estimation (Software Modeling) Data_Processing->Flux_Calc Stats 7. Statistical Analysis (Goodness of Fit, Confidence) Flux_Calc->Stats Interpret 8. Biological Interpretation Stats->Interpret

General Workflow for a ¹³C-Metabolic Flux Analysis Experiment.

Conclusion and Applications

Metabolic Flux Analysis provides an unparalleled quantitative view of cellular metabolism. By applying ¹³C-MFA with labeled medium-chain fatty acids, researchers can elucidate the contribution of β-oxidation to the total energy budget of the cell and identify shifts in metabolic pathways in response to genetic perturbations, disease states, or drug treatments.[8] Specifically, investigating the flux related to intermediates like this compound can uncover non-canonical pathway activities that may be upregulated in certain pathologies.

For drug development professionals, this approach can be used to:

  • Validate drug targets: Confirm that a drug candidate effectively inhibits the flux through a specific metabolic pathway.

  • Identify off-target effects: Uncover unintended alterations in metabolic networks caused by a drug.

  • Understand mechanisms of action: Elucidate how a compound achieves its therapeutic effect by remodeling cellular metabolism.

The protocols and frameworks provided here offer a robust starting point for researchers to design and execute MFA studies tailored to their specific biological questions involving fatty acid metabolism.

References

Revolutionizing Chiral Intermediate Synthesis: Genetic Engineering of E. coli for (R)-3-Hydroxyoctanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-hydroxyoctanoyl-CoA is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Traditional chemical synthesis of this molecule often involves multiple steps, hazardous reagents, and challenging stereoselective control. This application note details a robust and sustainable alternative: the genetic engineering of Escherichia coli for the efficient biosynthesis of this compound. By harnessing the power of microbial metabolism, this approach offers a streamlined, environmentally friendly, and highly specific route to this important building block.

This document provides a comprehensive overview of the engineered metabolic pathway, detailed experimental protocols for strain construction and cultivation, and analytical methods for product quantification. The methodologies described herein are designed to be readily implemented in a standard molecular biology and microbiology laboratory setting.

Data Presentation

The following tables summarize key quantitative data from studies on the production of (R)-3-hydroxyalkanoates and related compounds in engineered E. coli. While specific titers for this compound are not extensively reported, the data for related molecules provide a strong indication of the potential productivity of these engineered systems.

Table 1: Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) and their Monomers in Engineered E. coli

E. coli StrainGenotype/Expressed GenesCarbon SourceProductTiter (g/L)Yield (% of cell dry weight)Reference
LS1298fadB mutant, pBHR71 (phaC1 from P. aeruginosa)Decanoate (0.5% w/v)PHANot specified~21%[1]
LS1298fadB mutant, pBHR71-C2 (phaC2 from P. aeruginosa)Dodecanoate (0.5% w/v)PHANot specified15%[2]
JM109pBKS-PCJAB (phaP, phaC, phaJ, phaA, phaB)Glucose (2% w/v)P(3HB)5.657%[3]
NHL18ΔfadRABIJ, integrated CpFatB1.2-M4-287Glycerol (B35011)Octanoic acid3.69 ± 0.146Not applicable[4]
SM23NHL18 with integrated PHA synthesis genesGlycerolPHO1.54 ± 0.23415%[4]

Table 2: Production of 3-Hydroxybutyrate (3HB) in Engineered E. coli

E. coli StrainGenotype/Expressed GenesCultivation ConditionProductTiter (g/L)Specific Productivity (g/g CDW/h)Reference
Recombinant E. coliGenes from H. boliviensisNitrogen-limited fed-batch(R)-3-hydroxybutyrate12.70.42 (g/L/h)[5][6]
Recombinant E. coliGenes from H. boliviensisBatch with glutamate(R)-3-hydroxybutyrateNot specified0.12[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to genetically engineer E. coli for this compound production.

Protocol 1: Construction of Expression Plasmid

This protocol describes the cloning of the (R)-specific enoyl-CoA hydratase (phaJ) and PHA synthase (phaC) genes from Pseudomonas aeruginosa into a pET-Duet™-1 expression vector. This vector allows for the simultaneous expression of two target genes.

Materials:

  • P. aeruginosa genomic DNA

  • pET-Duet™-1 vector

  • Restriction enzymes (e.g., NdeI, BamHI, KpnI, XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for phaJ and phaC1 (with appropriate restriction sites)

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

  • Plasmid purification kit

Procedure:

  • Gene Amplification:

    • Amplify the phaJ and phaC1 genes from P. aeruginosa genomic DNA using PCR with high-fidelity DNA polymerase. Design primers to introduce unique restriction sites for cloning into the two multiple cloning sites (MCS) of pET-Duet™-1. For example, use NdeI and BamHI for phaJ (MCS1) and KpnI and XhoI for phaC1 (MCS2).

  • Vector and Insert Digestion:

    • Digest the pET-Duet™-1 vector and the purified PCR products of phaJ and phaC1 with the corresponding restriction enzymes.

  • Ligation:

    • Ligate the digested phaJ insert into the digested pET-Duet™-1 vector (MCS1) using T4 DNA Ligase.

    • Transform the ligation mixture into competent DH5α E. coli cells and select for transformants on LB agar plates containing ampicillin.

    • Isolate the resulting plasmid (pET-Duet-phaJ) and then ligate the digested phaC1 insert into its MCS2.

  • Transformation and Screening:

    • Transform the final ligation mixture into competent DH5α E. coli cells.

    • Screen colonies by colony PCR and restriction digestion of purified plasmids to confirm the presence and correct orientation of both inserts.

  • Sequence Verification:

    • Sequence the final construct (pET-Duet-phaJ-phaC1) to ensure the integrity of the cloned genes.

Protocol 2: Transformation of E. coli BL21(DE3)

This protocol outlines the transformation of the expression plasmid into the protein expression host strain E. coli BL21(DE3).

Materials:

  • pET-Duet-phaJ-phaC1 plasmid

  • E. coli BL21(DE3) competent cells

  • SOC medium

  • LB agar plates with ampicillin (100 µg/mL)

Procedure:

  • Thaw a tube of E. coli BL21(DE3) competent cells on ice.

  • Add 1-5 µL of the pET-Duet-phaJ-phaC1 plasmid DNA to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately place the tube on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension onto LB agar plates containing ampicillin.

  • Incubate the plates overnight at 37°C.

Protocol 3: Cultivation and Induction for this compound Production

This protocol details the cultivation of the recombinant E. coli BL21(DE3) strain and induction of gene expression for the production of this compound.

Materials:

  • Recombinant E. coli BL21(DE3) strain harboring pET-Duet-phaJ-phaC1

  • LB medium with ampicillin (100 µg/mL)

  • M9 minimal medium supplemented with glucose (e.g., 2% w/v) and a fatty acid precursor (e.g., 0.5% w/v sodium octanoate (B1194180) or dodecanoate)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Procedure:

  • Starter Culture: Inoculate a single colony of the recombinant strain into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of M9 minimal medium (supplemented with glucose, fatty acid precursor, and ampicillin) with the overnight culture to an initial OD600 of ~0.1.

  • Growth: Grow the culture at 30°C with vigorous shaking. A lower temperature can improve protein solubility and activity.[7]

  • Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[8]

  • Production Phase: Continue to incubate the culture at 30°C for an additional 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C for subsequent analysis.

Protocol 4: Extraction and Quantification of this compound

This protocol describes the extraction of intracellular acyl-CoAs and their quantification by LC-MS/MS.

Materials:

  • Harvested E. coli cell pellet

  • Extraction solvent (e.g., acetonitrile/water/formic acid)

  • Internal standard (e.g., a commercially available or synthesized acyl-CoA of a different chain length)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in ice-cold extraction solvent.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the acyl-CoAs.

    • Add an internal standard to the supernatant for quantification.

    • The sample may require further cleanup, such as solid-phase extraction, to remove interfering substances.[1]

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs by LC-MS/MS.

    • Use a suitable column (e.g., C18) for separation.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of this compound and the internal standard. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 amu.[9]

  • Quantification:

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Alternatively, for a more straightforward but less direct quantification, the this compound can be hydrolyzed to (R)-3-hydroxyoctanoic acid, which can then be derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).[10]

Visualizations

The following diagrams illustrate the engineered metabolic pathway and the experimental workflow.

Metabolic_Pathway cluster_fatty_acid_beta_oxidation Fatty Acid β-Oxidation cluster_engineered_pathway Engineered Pathway Octanoyl-CoA Octanoyl-CoA trans-2-Octenoyl-CoA trans-2-Octenoyl-CoA Octanoyl-CoA->trans-2-Octenoyl-CoA FadE This compound This compound trans-2-Octenoyl-CoA->this compound PhaJ (R-specific enoyl-CoA hydratase) Polyhydroxyoctanoate (PHO) Polyhydroxyoctanoate (PHO) This compound->Polyhydroxyoctanoate (PHO) PhaC (PHA synthase)

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_strain_dev Strain Development cluster_production Production & Analysis Gene Amplification (phaJ, phaC) Gene Amplification (phaJ, phaC) Vector Ligation (pET-Duet) Vector Ligation (pET-Duet) Gene Amplification (phaJ, phaC)->Vector Ligation (pET-Duet) Transformation (DH5α) Transformation (DH5α) Vector Ligation (pET-Duet)->Transformation (DH5α) Plasmid Purification & Verification Plasmid Purification & Verification Transformation (DH5α)->Plasmid Purification & Verification Transformation (E. coli BL21(DE3)) Transformation (E. coli BL21(DE3)) Plasmid Purification & Verification->Transformation (E. coli BL21(DE3)) Cultivation & Induction Cultivation & Induction Transformation (E. coli BL21(DE3))->Cultivation & Induction Cell Harvesting Cell Harvesting Cultivation & Induction->Cell Harvesting Extraction of Acyl-CoAs Extraction of Acyl-CoAs Cell Harvesting->Extraction of Acyl-CoAs LC-MS/MS Quantification LC-MS/MS Quantification Extraction of Acyl-CoAs->LC-MS/MS Quantification

Caption: Experimental workflow for producing this compound in engineered E. coli.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Enzymatic Synthesis of (R)-3-hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges associated with the low-yield enzymatic synthesis of (R)-3-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is a chiral molecule that serves as a key intermediate in various metabolic pathways. It is a monomer for the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable and biocompatible polymers with properties similar to conventional plastics.[1][2] The efficient synthesis of this molecule is crucial for research into bioplastics, as well as for its potential use as a building block in the production of fine chemicals and pharmaceuticals.

Q2: What are the primary enzymatic routes for synthesizing this compound?

The most common enzymatic route involves the stereospecific hydration of trans-2-octenoyl-CoA. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase, often denoted as PhaJ.[3][4] This pathway is analogous to steps in fatty acid β-oxidation but produces the (R)-enantiomer required for subsequent polymerization by PHA synthases.[4]

Q3: What are the most common reasons for low yield in this enzymatic synthesis?

Low yields in the synthesis of this compound and related PHA monomers can be attributed to several factors:

  • Enzyme Inactivity or Instability: The biocatalyst may have low specific activity, be unstable under the chosen reaction conditions, or be incorrectly folded.[5][6]

  • Substrate Issues: The precursor, trans-2-octenoyl-CoA, may be of poor quality, impure, or degrade over the course of the reaction. Substrate inhibition at high concentrations can also stall the reaction.[7][8]

  • Suboptimal Reaction Conditions: The pH, temperature, buffer composition, and presence of cofactors can significantly impact enzyme performance.[7][9][10]

  • Product Inhibition: The accumulation of Coenzyme A (CoA), a byproduct of the subsequent polymerization step by PHA synthase, can inhibit the synthase enzyme.[9][11]

  • Unfavorable Reaction Equilibrium: The reversible nature of some enzymatic reactions can limit the final conversion to the product.[8]

Q4: Which class of enzymes is typically used to polymerize this compound into PHAs?

Class II PHA synthases (PhaC) are primarily responsible for polymerizing medium-chain-length (mcl) monomers like this compound.[1] These enzymes are composed of a single protein subunit (PhaC) and have a preference for 3-hydroxyacyl-CoA substrates with 6 to 14 carbon atoms.[1][10]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis of this compound.

Issue 1: Very little or no product is formed at the beginning of the reaction.

Question Possible Cause & Troubleshooting Steps
Is my enzyme active? Enzyme Inactivity: The enzyme ((R)-specific enoyl-CoA hydratase or PHA synthase) may be inactive due to improper storage, purification issues, or denaturation. • Action: Verify enzyme activity using a standard colorimetric assay, such as the DTNB assay for PHA synthase which detects the release of free CoA.[10] Run a positive control reaction with a known good batch of enzyme and substrate.
Are my substrates correct and of high quality? Substrate Degradation or Impurity: The trans-2-octenoyl-CoA substrate may be degraded or contain inhibitors. • Action: Check the purity of the substrate using HPLC or LC-MS.[12][13] Synthesize fresh substrate if necessary. Ensure the correct stereoisomer is used if the enzyme is stereospecific.
Are the reaction conditions optimal? Incorrect Buffer or Cofactors: The pH, ionic strength, or temperature of the reaction buffer may be outside the optimal range for the enzyme. Essential cofactors might be missing. • Action: Review the literature for the optimal conditions for your specific enzyme.[9][10] Prepare fresh buffer and ensure all necessary components are present at the correct concentrations. Test a range of pH values and temperatures to find the optimum for your system.

Issue 2: The reaction starts but stops or slows down prematurely.

Question Possible Cause & Troubleshooting Steps
Is product inhibition occurring? Inhibition by Coenzyme A (CoA): If the synthesis is coupled with a PHA synthase, the released CoA can inhibit the synthase. A Ki of 85 µM for CoA has been reported for PHA synthase from Pseudomonas aeruginosa.[11] • Action: Implement a CoA recycling system or add reagents that remove free CoA from the reaction mixture. Consider a fed-batch approach to keep substrate and product concentrations within an optimal range.
Is the enzyme stable under reaction conditions? Enzyme Instability: The enzyme may lose activity over the course of the reaction time, especially at elevated temperatures or non-optimal pH.[14] • Action: Perform a time-course experiment and measure enzyme activity at different time points. Consider enzyme immobilization to improve stability.[15] Lowering the reaction temperature may help, though it will also decrease the reaction rate.[7]
Is substrate inhibition a factor? High Substrate Concentration: High concentrations of trans-2-octenoyl-CoA can sometimes inhibit the enzyme.[7][8] • Action: Run the reaction at a lower initial substrate concentration. A substrate feeding (fed-batch) strategy can be employed to maintain a low but non-limiting substrate concentration throughout the reaction.[14]
Has the pH of the reaction shifted? pH Drift: The enzymatic reaction may produce or consume protons, causing the pH of the buffer to shift outside the enzyme's optimal range. • Action: Monitor the pH of the reaction over time. Use a buffer with a higher buffering capacity or implement a pH control system for larger-scale reactions.

Data Presentation

Table 1: Kinetic Properties of Relevant Enzymes in PHA Synthesis
EnzymeSource OrganismSubstrateK_m (µM)Optimal pHOptimal Temp (°C)Inhibitors
PHA SynthaseThermus thermophilus3HB-CoA250~7.3~70CoA (50% inhibition at 25 µM)[9]
PHA Synthase (PhaC1)Pseudomonas aeruginosa(R,S)-3-hydroxydecanoyl-CoAN/AN/AN/ACoA (K_i = 85 µM)[11]
PHA SynthaseHaloferax mediterraneiDL-3-hydroxybutyryl-CoAN/A8.0 and 10.050N/A[10]
3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckiiAcetoacetyl-CoA14N/AN/AAcetoacetyl-CoA (>20 µM)[16]
3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckiiNADH8.6N/AN/AN/A[16]

Note: Data for (R)-specific enoyl-CoA hydratase (PhaJ) with octenoyl-CoA is limited in readily available literature; values are often system-dependent.

Visualizations

Enzymatic Synthesis Pathway

synthesis_pathway sub_start Octanoic Acid sub_1 Octanoyl-CoA sub_start->sub_1 Acyl-CoA Synthetase sub_2 trans-2-Octenoyl-CoA sub_1->sub_2 Acyl-CoA Dehydrogenase product This compound sub_2->product (R)-specific Enoyl-CoA Hydratase (PhaJ)

Caption: Proposed biosynthetic pathway for this compound from octanoic acid.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_enzyme Is Enzyme Active? start->check_enzyme check_substrate Are Substrates Valid? check_enzyme->check_substrate Yes sol_enzyme Replace/Repurify Enzyme Run Positive Control check_enzyme->sol_enzyme No check_conditions Are Conditions Optimal? check_substrate->check_conditions Yes sol_substrate Verify Substrate Purity (HPLC) Synthesize Fresh Substrate check_substrate->sol_substrate No check_inhibition Is Inhibition Occurring? check_conditions->check_inhibition Yes sol_conditions Optimize pH, Temp, Buffer Check Cofactors check_conditions->sol_conditions No sol_inhibition Lower Substrate Conc. Use Fed-Batch Method Implement CoA Removal check_inhibition->sol_inhibition Yes fail_point Consult Further Literature check_inhibition->fail_point No end_point Yield Improved sol_enzyme->end_point sol_substrate->end_point sol_conditions->end_point sol_inhibition->end_point

Caption: A logical workflow for troubleshooting low product yield in enzymatic synthesis.[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the conversion of trans-2-octenoyl-CoA to this compound using a purified (R)-specific enoyl-CoA hydratase (PhaJ).

Materials:

  • Purified (R)-specific enoyl-CoA hydratase (PhaJ)

  • trans-2-octenoyl-CoA (substrate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • EDTA (1 mM)

  • Reaction tubes

  • Incubator or water bath set to 30°C

  • Quenching solution (e.g., 10% formic acid)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, combine:

    • 800 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 10 µL of 100 mM EDTA

    • Sufficient nuclease-free water to bring the final volume to 1 mL after adding substrate and enzyme.

  • Pre-warm the master mix to 30°C for 5 minutes.

  • Initiate the reaction by adding trans-2-octenoyl-CoA to a final concentration of 0.5 mM.

  • Add the purified PhaJ enzyme to a final concentration of 1-5 µM (this may need optimization).

  • Incubate the reaction at 30°C for 1-4 hours. It is recommended to take time-point samples (e.g., at 0, 30, 60, 120, and 240 minutes) to monitor progress.

  • To stop the reaction for each time point, withdraw a 100 µL aliquot and mix it with 10 µL of quenching solution.

  • Analyze the quenched samples by HPLC or LC-MS to quantify the formation of this compound.[12]

Protocol 2: DTNB Assay for PHA Synthase Activity

This assay measures the activity of PHA synthase by quantifying the rate of Coenzyme A (CoA) release, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound detectable at 412 nm.[10]

Materials:

  • Purified PHA synthase (PhaC)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 10 mM NaCl

  • DTNB solution (10 mM in buffer)

  • Spectrophotometer capable of reading at 412 nm

  • Cuvettes

Procedure:

  • Set up the spectrophotometer to measure absorbance at 412 nm at a constant temperature (e.g., 30°C).

  • In a 1 mL cuvette, prepare the reaction mixture:

    • 888 µL of Tris-HCl buffer

    • 100 µL of the enzyme sample (diluted to an appropriate concentration)

    • 10 µL of 10 mM DTNB solution

  • Mix gently by inversion and place the cuvette in the spectrophotometer. Allow the baseline absorbance to stabilize.

  • Initiate the reaction by adding 2 µL of 12 mM this compound (final concentration ~24 µM).

  • Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of the DTNB-CoA adduct (13,600 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.

Protocol 3: HPLC-MS Quantification of this compound

This protocol provides a general method for the separation and quantification of acyl-CoA species.[12][17]

Materials:

  • Reaction samples (quenched)

  • This compound standard

  • UHPLC-MS system

  • C18 reversed-phase column (e.g., Acclaim 120 C18, 4.6 × 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Centrifuge the quenched reaction samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Prepare a standard curve by making serial dilutions of the this compound standard.

  • Set up the HPLC-MS method. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Return to 5% B and equilibrate

  • Set the column temperature to 30°C and the flow rate to 0.5 mL/min.

  • Configure the mass spectrometer to detect the specific mass-to-charge ratio (m/z) for this compound in either positive or negative ion mode.

  • Inject the standards and samples.

  • Integrate the peak area corresponding to this compound and calculate the concentration in the samples using the standard curve. A wash step with 0.1% phosphoric acid between injections can prevent signal loss.[12]

References

Technical Support Center: Stability of (R)-3-hydroxyoctanoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (R)-3-hydroxyoctanoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles. The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures accelerate this degradation. Additionally, nucleophiles, such as free thiols, can react with the thioester bond, leading to transthioesterification.

Q2: What is the expected shelf-life of this compound in an aqueous solution?

A2: The shelf-life of this compound in aqueous solution is highly dependent on the storage conditions. Aqueous solutions of coenzyme A derivatives are generally unstable at basic pH and should be stored frozen at a pH between 2 and 6.[1] For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below and to prepare aqueous solutions fresh as needed.[2] If an aqueous stock solution must be stored, it should be aliquoted and kept at -80°C to minimize freeze-thaw cycles.

Q3: Can I use a standard laboratory buffer for my experiments with this compound?

A3: The choice of buffer can significantly impact the stability of this compound. It is advisable to use buffers with a slightly acidic to neutral pH (pH 6-7). Phosphate (B84403) buffers are commonly used; however, it is crucial to be aware that some buffer components can potentially interact with the thioester. It is recommended to test the stability of this compound in your specific buffer system if you are conducting long-term experiments.

Q4: Are there any specific analytical techniques to monitor the degradation of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm) is a common and reliable method for monitoring the integrity of acyl-CoA compounds.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity and can be used for the absolute quantification of this compound and its degradation products.[3][5]

Q5: How can I improve the stability of this compound for long-term storage?

A5: For long-term storage, lyophilization (freeze-drying) is the recommended method. The addition of cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol), can significantly improve the stability of the lyophilized product by providing a stabilizing amorphous matrix and preventing degradation during the freezing and drying processes.[6][7][8][9][10][11]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity or Concentration in Solution
Possible Cause Troubleshooting Step
High pH of the solution The thioester bond of acyl-CoAs is susceptible to hydrolysis at alkaline pH.[1][3] Measure the pH of your solution. If it is above 7.4, adjust to a slightly acidic or neutral pH (e.g., pH 6.0-7.0) using a suitable buffer.
Elevated temperature Higher temperatures accelerate the rate of hydrolysis.[6] Perform all experimental manipulations on ice and store solutions at appropriate low temperatures (4°C for short-term, -20°C or -80°C for longer-term).
Presence of nucleophiles Certain buffers or additives containing nucleophilic groups (e.g., free thiols like dithiothreitol (B142953) or 2-mercaptoethanol) can react with the thioester bond.[1] If possible, avoid or minimize the concentration of such reagents. If their presence is necessary, prepare the this compound solution immediately before use.
Microbial contamination Microorganisms can enzymatically degrade acyl-CoA molecules. Ensure that your solutions are sterile by using sterile buffers and aseptic techniques. Filtration through a 0.22 µm filter can also be considered.
Issue 2: Inconsistent Results in Enzyme Assays Using this compound
Possible Cause Troubleshooting Step
Degradation during freeze-thaw cycles Repeated freezing and thawing can lead to degradation. Aliquot your stock solution of this compound into single-use volumes to avoid multiple freeze-thaw cycles.
Adsorption to plasticware Acyl-CoA molecules can be amphipathic and may adsorb to certain plastic surfaces, leading to a decrease in the effective concentration. Use low-retention polypropylene (B1209903) tubes or glass vials for storage and handling.
Inaccurate initial concentration The initial concentration of your stock solution may be incorrect due to degradation prior to use or errors in weighing the lyophilized powder. It is advisable to determine the concentration of the freshly prepared stock solution spectrophotometrically or by HPLC.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is limited in the literature, the following table summarizes the general stability of thioesters under various conditions, which can be used as a guideline.

Condition Effect on Thioester Stability General Recommendation
pH Stable at pH 4-7.[5] Rate of hydrolysis increases significantly at pH > 7.4.[3][12]Maintain aqueous solutions at a pH between 6.0 and 7.0. For storage, a slightly acidic pH (2-6) is preferred.[1]
Temperature Degradation rate increases with temperature.[6]Handle and process solutions on ice. Store at 4°C for short-term use (hours to a day) and at -20°C or -80°C for long-term storage.
Solvent Aqueous solutions are less stable than organic or mixed aqueous/organic solutions. Methanol (B129727) has been shown to provide good stability.[3]For reconstitution of dry samples, methanol can be used. For aqueous experiments, prepare fresh solutions and use them promptly.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous buffer.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Dissolve in the desired aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) to a final concentration of 1 mg/mL.

    • Perform all steps on ice.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each temperature condition and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by freezing at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with a low percentage of B and ramp up).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time for each temperature.

    • Calculate the degradation rate constant and half-life at each condition.

Visualizations

G RHOCoA This compound Hydrolysis Hydrolysis (H2O, OH-) RHOCoA->Hydrolysis High pH, High Temp Transthioesterification Transthioesterification (R'-SH) RHOCoA->Transthioesterification Presence of other thiols Enzymatic Enzymatic Degradation RHOCoA->Enzymatic Microbial contamination RHO (R)-3-hydroxyoctanoic acid + CoA-SH Hydrolysis->RHO NewThioester (R)-3-hydroxyoctanoyl-S-R' + CoA-SH Transthioesterification->NewThioester Metabolites Further Metabolites Enzymatic->Metabolites

Caption: Major degradation pathways of this compound in aqueous solutions.

G start Prepare this compound stock solution in buffer incubate Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) start->incubate sample Take samples at specific time points incubate->sample quench Quench reaction (e.g., add acetonitrile or freeze) sample->quench analyze Analyze by HPLC-UV (260 nm) quench->analyze data Quantify peak area and calculate degradation rate analyze->data end Determine half-life and optimal storage conditions data->end

References

troubleshooting poor separation of enantiomers in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of chiral compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no separation or co-eluting peaks for my enantiomers?

A1: The complete lack of separation, or co-elution, of enantiomers is a common starting point in chiral method development. This issue primarily stems from a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP). The most common causes include an inappropriate choice of CSP or a suboptimal mobile phase composition.[1]

Troubleshooting Steps:

  • Evaluate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving a chiral separation.[2] If there is no prior knowledge, a screening of several columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is the most effective approach.[3][4] Polysaccharide-based CSPs are widely applicable and can be used in various modes, including normal phase, reversed-phase, and polar organic modes.[3][5][6]

  • Optimize the Mobile Phase: The mobile phase composition plays a crucial role in enantioselective recognition.[5][7] Systematically altering the mobile phase is a key step.

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1][8] For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can be beneficial, while acidic compounds may require an acidic modifier like trifluoroacetic acid (TFA).[5][8]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[3] The type and concentration of buffer salts can also influence peak shape and retention.[4]

  • Switch Elution Mode: If you are using a normal-phase method, consider switching to a reversed-phase or polar organic mode, and vice versa.[2] The chiral recognition mechanism can be highly dependent on the solvent environment.[9]

Q2: My enantiomers are partially separating, but the resolution is poor. How can I improve it?

A2: Achieving baseline separation is essential for accurate quantification.[8] Poor resolution (overlapping peaks) indicates that some enantioselective interaction is occurring, but it needs to be enhanced. This can often be rectified by fine-tuning the chromatographic conditions.

Optimization Strategies:

  • Fine-Tune Mobile Phase Composition: Make small, incremental changes to the mobile phase.

    • In normal phase, slightly decrease the concentration of the alcohol modifier to increase retention and potentially improve resolution.[8]

    • In reversed-phase, adjust the organic modifier content by small percentages.

    • The addition or adjustment of additives can also significantly impact selectivity.[7]

  • Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[1] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the enantiomers and the CSP, often leading to better resolution.

  • Optimize the Temperature: Temperature is a critical parameter that can significantly influence chiral recognition.[1][7] It is recommended to use a column oven to ensure a stable and reproducible temperature.[1] Both increasing and decreasing the temperature should be explored, as the effect can be unpredictable.[1][10] Lower temperatures often improve resolution but can lead to broader peaks and higher backpressure.[2][11] Conversely, in some cases, higher temperatures can improve efficiency and even lead to a reversal of elution order.[7]

Troubleshooting Workflow for Poor Enantiomeric Resolution

start Poor or No Resolution csp Evaluate CSP Selection: Is the CSP appropriate? start->csp mobile_phase Optimize Mobile Phase: - Adjust modifier ratio - Change modifier type - Add/adjust additives (acid/base) csp->mobile_phase If CSP is likely suitable flow_rate Adjust Flow Rate: Try a lower flow rate mobile_phase->flow_rate temperature Vary Temperature: Screen a range (e.g., 15-40°C) flow_rate->temperature end Resolution Improved temperature->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q3: I'm observing peak tailing in my chiral separation. What are the causes and solutions?

A3: Peak tailing can compromise resolution and the accuracy of peak integration. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Common Causes and Solutions:

  • Secondary Interactions: Unwanted interactions, particularly with residual silanols on silica-based CSPs, can cause peak tailing, especially for basic compounds.[1]

    • Solution: Add a competing base, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block these active sites.[5][8]

  • Column Contamination: The accumulation of strongly retained impurities on the column can create active sites that lead to tailing.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants.[2] If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure.[12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][2]

    • Solution: Reduce the sample concentration or injection volume.[2][12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly seated.[12]

Decision Tree for Troubleshooting Peak Tailing

start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload check_secondary Is the analyte basic/acidic? check_overload->check_secondary No reduce_conc Action: Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_contamination Is the column old or dirty? check_secondary->check_contamination No add_modifier Action: Add a competing base (e.g., DEA) or acid (e.g., TFA) to the mobile phase check_secondary->add_modifier Yes flush_column Action: Flush column with a strong solvent. Consider replacing the column. check_contamination->flush_column Yes

Caption: Decision tree for diagnosing and resolving peak tailing.

Q4: My retention times and resolution are not reproducible. How can I improve method robustness?

A4: Poor reproducibility is a significant issue, especially in validated methods for quality control. The sensitive nature of chiral interactions means that even minor variations in analytical conditions can lead to significant changes in the chromatogram.[14]

Steps to Improve Reproducibility:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for every run.[1] Use a calibrated pH meter if buffers are required. Mobile phase components should be fully miscible and properly degassed.

  • Temperature Control: Use a high-quality column oven to maintain a stable and uniform column temperature.[1] Even small fluctuations can alter selectivity.[1]

  • Column Equilibration: Chiral stationary phases can require longer equilibration times than standard achiral phases, sometimes up to one or two hours, especially when changing mobile phase composition.[1][15] Ensure the column is fully equilibrated before starting a sequence.

  • Avoid Additive Memory Effects: When using acidic or basic additives, be aware of potential "memory effects," where the additive can persist on the column and in the system, affecting subsequent analyses.[14] It is crucial to thoroughly flush the system when changing methods.[14]

Quantitative Data Summary

The following tables summarize the impact of key parameters on chiral separations.

Table 1: Effect of Mobile Phase Composition on Resolution (Normal Phase) Data is illustrative and based on general principles observed in chiral separations.

Analyte TypeBase Mobile Phase (Hexane/IPA)ModifierObservation
Basic Compound90:10 (v/v)NonePoor resolution, peak tailing
Basic Compound90:10 (v/v)0.1% DEAImproved resolution, symmetrical peaks[8]
Acidic Compound90:10 (v/v)NonePoor resolution
Acidic Compound90:10 (v/v)0.1% TFAImproved resolution[3]
Neutral Compound93:7 (v/v)NoneResolution (Rs) = 1.8
Neutral Compound90:10 (v/v)NoneResolution (Rs) = 1.4 (Decreased retention and resolution)[8]

Table 2: Effect of Temperature on Chiral Separation Illustrative examples showing potential outcomes.

TemperatureRetention Time (min)Resolution (Rs)Observation
15 °C12.5, 14.01.9Good resolution, but longer run time and higher pressure.[2]
25 °C10.2, 11.11.6Faster analysis, slightly lower resolution.
40 °C7.8, 8.21.1Poor resolution, peaks merging.[11]
50 °C6.5, 6.50Co-elution. In some cases, an elution order reversal can occur at higher temperatures.[7]

Experimental Protocols

Key Experimental Methodologies

Protocol 1: General Screening Protocol for a New Chiral Compound

  • Column Selection: Select a set of 3-4 chiral columns with different stationary phases (e.g., one amylose-based, one cellulose-based, one macrocyclic glycopeptide-based).[3][9]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10, v/v).

    • If the analyte is basic, add 0.1% DEA. If acidic, add 0.1% TFA.[3]

    • Run the sample on each column at a flow rate of 1.0 mL/min.[3]

  • Mobile Phase Screening (Reversed Phase):

    • Prepare a primary mobile phase of Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v).

    • Run the sample on compatible columns (e.g., macrocyclic glycopeptide-based).

  • Evaluation: Analyze the results from the screening. Identify the column and mobile phase combination that provides the best selectivity ("hits").[4]

  • Optimization: Proceed with fine-tuning the separation using the "hit" conditions by adjusting the mobile phase ratio, flow rate, and temperature as described in the FAQs above.

Key Parameters in Chiral HPLC Separation

Resolution Enantiomeric Resolution CSP Chiral Stationary Phase (e.g., Polysaccharide, Glycopeptide) Resolution->CSP MobilePhase Mobile Phase Resolution->MobilePhase Temp Temperature Resolution->Temp Flow Flow Rate Resolution->Flow sub_mp1 Solvent Ratio (e.g., Hexane/IPA) MobilePhase->sub_mp1 sub_mp2 Additives (e.g., TFA, DEA) MobilePhase->sub_mp2 sub_mp3 pH / Buffer MobilePhase->sub_mp3

Caption: Key parameters influencing enantiomeric separation in HPLC.

References

Technical Support Center: Acyl-CoA Thioester Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry settings for acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these crucial metabolic intermediates.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Signal for Acyl-CoA Thioesters

Question: I am not observing any signal, or a very weak signal, for my acyl-CoA standards or samples. What are the possible causes and solutions?

Answer: Several factors can contribute to poor signal intensity. Here is a systematic approach to troubleshoot this issue:

  • Sample Stability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1] Ensure that your samples are prepared fresh and kept in a stable solution, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7.[1] For long-term storage, dry pellets at -80°C are recommended.[2]

  • Mass Spectrometer Settings: Inappropriate MS parameters can lead to poor detection.

    • Ionization Mode: While acyl-CoAs can be detected in both positive and negative ion modes, the positive ion mode is more frequently reported.[3] In positive mode, look for the protonated molecule [M+H]⁺. In negative mode, you may observe the deprotonated molecule [M-H]⁻ or doubly charged ions [M-2H]²⁻, the latter of which can sometimes offer higher sensitivity.[4]

    • Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. In positive ion mode, a neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is the most common and abundant fragmentation.[1][5][6] Another characteristic fragment ion is observed at m/z 428.[5][7] In negative ion mode, characteristic fragment ions are observed at m/z 408 and 426.[8][9] Ensure your selected reaction monitoring (SRM) or precursor ion scan is set to detect these specific transitions.

    • Source Parameters: Optimize source parameters by direct infusion of an acyl-CoA standard (e.g., 5 µM solution).[1] Key parameters to adjust include capillary voltage (typically around 3.0-3.2 kV in positive mode), cone voltage (e.g., 45 V), desolvation gas flow (e.g., 500 L/h), and source/desolvation temperatures (e.g., 120°C and 500°C, respectively).[1]

  • Chromatography: Poor chromatographic performance can lead to broad peaks and reduced signal intensity.

    • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[1][10]

    • Mobile Phase: A typical mobile phase combination is 10 mM ammonium acetate in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1] The slightly acidic nature of this mobile phase can be beneficial for short-chain acyl-CoAs.[10]

    • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes.[11][12] To check for this, you can perform a post-column infusion experiment.[13] If ion suppression is detected, improving sample preparation or chromatographic separation is necessary. Contaminants from vial caps (B75204) can also contribute to ion suppression.[14]

Workflow for Troubleshooting Poor Signal

Start Start: Poor/No Signal Check_Stability Verify Sample Stability (Fresh prep, pH, storage) Start->Check_Stability Optimize_MS Optimize MS Settings (Ionization mode, fragmentation, source) Check_Stability->Optimize_MS If stable Check_Chroma Evaluate Chromatography (Column, mobile phase) Optimize_MS->Check_Chroma If optimized Check_Suppression Investigate Ion Suppression (Post-column infusion) Check_Chroma->Check_Suppression If performing well Solution Signal Improved Check_Suppression->Solution If addressed cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H [M+H]⁺ NL_507 [M+H-507]⁺ (Acyl-pantetheine-phosphate) M_H->NL_507 Neutral Loss of 507 Da Frag_428 m/z 428 (Adenosine 3',5'-diphosphate) M_H->Frag_428 M_H_neg [M-H]⁻ Frag_408 m/z 408 M_H_neg->Frag_408 Frag_426 m/z 426 M_H_neg->Frag_426

References

challenges in quantifying (R)-3-hydroxyoctanoyl-CoA in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-3-hydroxyoctanoyl-CoA in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound include its low endogenous concentrations, inherent instability, and the complexity of biological matrices. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] The presence of numerous other lipids and metabolites in biological samples can lead to significant matrix effects, such as ion suppression or enhancement, during mass spectrometry analysis, affecting accuracy and precision.[2]

Q2: Which analytical technique is most suitable for the sensitive and specific quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity, specificity, and throughput.[1] Techniques like multiple reaction monitoring (MRM) allow for the specific detection of the target analyte even in complex mixtures by monitoring a specific precursor-to-product ion transition.[1]

Q3: How can I improve the stability of this compound in my samples during preparation and analysis?

A3: To minimize degradation, it is crucial to work quickly at low temperatures (on ice) and store samples at -80°C, preferably as a dry pellet.[1] For reconstitution prior to LC-MS/MS analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH is recommended over unbuffered aqueous solutions to enhance stability.[1]

Q4: What is the characteristic fragmentation pattern of this compound in positive ion mode ESI-MS/MS?

A4: In positive electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scanning to screen for various acyl-CoA species within a sample. Another common fragment ion can be observed at m/z 428, which results from the cleavage between the 5' diphosphates.[1]

Q5: Is derivatization necessary for the analysis of this compound?

A5: While not always mandatory, derivatization can significantly improve the chromatographic properties and ionization efficiency of this compound. Derivatization of the carboxyl group can enable charge reversal, allowing for more sensitive detection in the positive ion mode.[3] For instance, using reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can produce diagnostic ions that help distinguish between 2-hydroxy and 3-hydroxy isomers.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Sample degradationEnsure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts in methanol or a buffered solution (e.g., 50 mM ammonium acetate, pH 7) just before analysis.[1]
Inefficient extractionOptimize the extraction procedure. For tissues, homogenization in a buffered solution followed by extraction with organic solvents like acetonitrile/2-propanol is effective.[4] Ensure complete cell lysis for cellular samples.
Poor ionizationOptimize MS source parameters (e.g., spray voltage, gas temperatures). Consider derivatization to enhance ionization efficiency.[3]
Poor Peak Shape (Tailing, Broadening, Splitting) Suboptimal chromatographyAdjust the mobile phase composition. Using a high pH mobile phase (e.g., with ammonium hydroxide) or ion-pairing agents can improve peak shape for acyl-CoAs on a C18 column.[1]
Column contaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Injection of sample in a strong solventEnsure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[5]
Inaccurate or Imprecise Quantification Significant matrix effectsDevelop a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] Use a stable isotope-labeled internal standard specific to this compound if available, or a close structural analog (e.g., an odd-chain 3-hydroxyacyl-CoA).[2]
Non-linearity of calibration curveConstruct the calibration curve using a matrix that closely matches the biological samples to compensate for matrix effects.[1] Employ weighted linear regression (e.g., 1/x) to improve accuracy, especially at lower concentrations.[1]
High Background Noise Contamination of the LC-MS systemClean the ion source. Flush the LC system with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used.[6]
Sample carryoverImplement a needle wash step with a strong organic solvent between injections.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of 3-hydroxyacyl-CoAs using LC-MS/MS. Please note that these values can vary depending on the specific analyte, matrix, and instrumentation.

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Recovery (from tissue) 70-80%VariableVariable
Matrix Effect Can be significant, requires mitigationLess susceptible but lower specificityHigh specificity, but low throughput

Data compiled from various sources, including BenchChem.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is designed for the extraction of this compound from adherent cell cultures.

  • Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 1 mL of ice-cold 80% methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8] d. Vortex vigorously and incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

  • Sample Concentration and Reconstitution: a. Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[7]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is for the cleanup of plasma samples to reduce matrix effects.

  • SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[7]

  • Sample Loading: a. Load 500 µL of plasma onto the conditioned SPE cartridge.[7]

  • Washing: a. Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[7]

  • Elution: a. Elute this compound with 1 mL of methanol.[7]

  • Drying and Reconstitution: a. Evaporate the eluent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 5 µL.[7]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • MRM Transitions: Monitor the specific precursor ion for this compound and its characteristic product ion (e.g., neutral loss of 507 Da).

    • Collision Energy: Optimize for the specific analyte and instrument.[7]

Visualizations

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase R_3_hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_hydroxyoctanoyl_CoA Enoyl-CoA Hydratase _3_Ketoacyl_CoA 3-Ketoacyl-CoA R_3_hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Fatty Acid β-Oxidation Pathway showing the formation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Extraction Extraction with Internal Standard Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Dry_Reconstitute Dry & Reconstitute Cleanup->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General experimental workflow for quantifying this compound.

troubleshooting_logic Start Low or No Signal Check_Stability Review Sample Handling (Temp, pH, Storage) Start->Check_Stability Check_Extraction Evaluate Extraction Efficiency Check_Stability->Check_Extraction Stable Solution1 Improve Sample Prep Protocol Check_Stability->Solution1 Degradation Suspected Check_MS Optimize MS Parameters Check_Extraction->Check_MS Good Recovery Solution2 Modify Extraction Method Check_Extraction->Solution2 Low Recovery Solution3 Tune Instrument Consider Derivatization Check_MS->Solution3 Poor Ionization

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Minimizing Degradation of (R)-3-hydroxyoctanoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (R)-3-hydroxyoctanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation are enzymatic activity and chemical instability. Acyl-CoA thioesters are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1] Endogenous enzymes, such as thioesterases, can rapidly cleave the thioester bond if not properly inactivated.

Q2: How can I effectively quench metabolic activity to prevent enzymatic degradation?

A2: Rapidly quenching metabolic activity is crucial. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent containing a deproteinizing agent like 5-sulfosalicylic acid (SSA).[2] It is essential to keep the samples on ice throughout the entire extraction procedure.[2]

Q3: What is the optimal pH for extracting and storing this compound?

A3: Acyl-CoAs are most stable in slightly acidic to neutral buffered solutions.[3] A pH range of 4.5 to 7.0 is generally recommended. Strongly acidic or alkaline conditions should be avoided to prevent chemical hydrolysis of the thioester bond.[1]

Q4: Which solvents are best for extracting this compound?

A4: A mixture of organic and aqueous solvents is typically used for efficient extraction. An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.[2] Another common extraction solvent is a mix of acetonitrile (B52724) and isopropanol.[4] It is advisable to avoid strong acids like formic acid in the primary extraction solvent as it can lead to poor recovery.[2]

Q5: Is solid-phase extraction (SPE) recommended for purifying this compound?

A5: While SPE can be used for sample cleanup, it may lead to the loss of more hydrophilic, short-chain acyl-CoAs like this compound.[2] If SPE is necessary, the choice of cartridge and elution method must be carefully optimized.[2] Methods that do not require an SPE step, such as those using SSA for deproteinization, can be considered to improve recovery.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample Degradation: Acyl-CoAs are unstable.Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a non-aqueous solvent like methanol or a buffered solution.[2]
Inefficient Extraction: The choice of extraction solvent is critical.An 80% methanol solution can yield high MS intensities.[2] Avoid using strong acids in the primary extraction solvent.[2] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[2]
Poor Recovery from SPE: Solid-phase extraction (SPE) can lead to the loss of hydrophilic, short-chain acyl-CoAs.Consider methods that do not require an SPE step.[2] If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analyte of interest.[2]
Inconsistent or Poor Reproducibility Incomplete Enzyme Inactivation: Residual enzymatic activity can degrade the target molecule.Ensure thorough and rapid homogenization in the presence of a deproteinizing agent. Work quickly and keep samples on ice at all times.
Variable Extraction Efficiency: Inconsistent sample handling and solvent volumes.Use a consistent and validated protocol for all samples. Ensure accurate pipetting of all solvents and reagents.
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces.Use low-adhesion microcentrifuge tubes and pipette tips.
Presence of Interfering Peaks in Chromatogram Co-extraction of Contaminants: Lipids and other cellular components can interfere with analysis.Perform a lipid removal step by adding petroleum ether to the extract, vortexing, and discarding the upper organic phase.[2] An optimized SPE cleanup step can also help remove interfering substances.[2]
Matrix Effects in Mass Spectrometry: Co-eluting compounds can suppress or enhance the ionization of the analyte.Construct calibration curves in a matrix that closely matches the study samples.[2] Use a stable isotope-labeled internal standard if available.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.[5]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (LC-MS grade) containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-adhesion)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Adherent cells: Add a sufficient volume of ice-cold 80% methanol with internal standard to cover the cell monolayer. Use a cell scraper to scrape the cells.

    • Suspension cells: Resuspend the cell pellet in ice-cold 80% methanol with internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Store the dried pellet at -80°C until analysis.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[5]

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for short- and medium-chain acyl-CoA extraction from tissues.[4]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Ice-cold extraction buffer: Acetonitrile/Isopropanol (3:1, v/v)

  • Ice-cold 0.1 M potassium phosphate buffer, pH 6.7

  • Homogenizer (e.g., probe sonicator or tissue lyser)

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Tissue Collection and Quenching:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

  • Tissue Pulverization:

    • While still frozen, pulverize the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization and Extraction:

    • Weigh the frozen tissue powder and transfer to a pre-chilled tube.

    • Add ice-cold acetonitrile/isopropanol extraction buffer.

    • Homogenize thoroughly using a tissue lyser or probe sonicator, keeping the sample on ice.

    • Add ice-cold 0.1 M potassium phosphate buffer (pH 6.7) and vortex vigorously.

  • Phase Separation and Supernatant Collection:

    • Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

    • The upper aqueous/organic layer contains the acyl-CoAs. Carefully collect this supernatant.

  • Sample Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate solvent for subsequent analysis.

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Different Solvents

This table summarizes the coefficient of variation (CV) for various acyl-CoA standards in different solvents at 4°C over 48 hours, indicating their relative stability. Lower CV values suggest higher stability.

Acyl-CoA StandardSolvent: 50% Methanol/50% 50 mM Ammonium Acetate (pH 7) (CV %)Solvent: 50% Methanol/50% 50 mM Ammonium Acetate (pH 3.5) (CV %)Solvent: Methanol (CV %)Solvent: Water (CV %)
Acetyl-CoA~5%~15%~8%~20%
Propionyl-CoA~4%~12%~7%~18%
Butyryl-CoA~4%~10%~6%~15%
Octanoyl-CoA ~5% ~18% ~9% ~25%
Palmitoyl-CoA~6%~20%~10%~30%
Data is illustrative and based on general trends reported for acyl-CoA stability.[1][3]

Visualizations

degradation_pathway R3HOCoA This compound EnoylCoA Octenoyl-CoA R3HOCoA->EnoylCoA Dehydration (Enoyl-CoA hydratase) KetoacylCoA 3-Ketoacyl-CoA R3HOCoA->KetoacylCoA Oxidation (3-hydroxyacyl-CoA dehydrogenase) Hydrolysis Hydrolysis R3HOCoA->Hydrolysis Chemical or Enzymatic (e.g., Thioesterase) BetaOx Further β-oxidation KetoacylCoA->BetaOx Degraded Degradation Products (3-hydroxyoctanoic acid + CoA) Hydrolysis->Degraded

Caption: Potential degradation pathways for this compound.

extraction_workflow start Start: Cell/Tissue Sample quench 1. Rapid Quenching (Liquid N2 / Ice-cold Solvent) start->quench homogenize 2. Homogenization & Lysis (in 80% Methanol with Internal Standard) quench->homogenize precipitate 3. Protein Precipitation (Incubate on ice) homogenize->precipitate centrifuge 4. Centrifugation (Pellet Debris) precipitate->centrifuge supernatant 5. Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant dry 6. Dry Extract (Nitrogen Stream / Vacuum) supernatant->dry reconstitute 7. Reconstitute for Analysis dry->reconstitute end LC-MS Analysis reconstitute->end

Caption: Recommended workflow for this compound extraction.

troubleshooting_tree start Low/No Analyte Signal check_extraction Was the extraction solvent appropriate? start->check_extraction check_temp Were samples kept on ice? check_extraction->check_temp Yes solution_solvent Solution: Use 80% Methanol or other validated solvent. check_extraction->solution_solvent No check_spe Was SPE used? check_temp->check_spe Yes solution_temp Solution: Ensure strict temperature control during all steps. check_temp->solution_temp No solution_spe Solution: Optimize SPE or use a method without SPE. check_spe->solution_spe Yes

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: Strategies to Increase Intracellular (R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in increasing the intracellular pool of (R)-3-hydroxyoctanoyl-CoA, a key precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) and other valuable biopolymers.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low yields of this compound despite expressing the necessary enzymes?

Possible Cause: Inefficient channeling of intermediates from fatty acid metabolism to the desired pathway. This can be due to competing metabolic pathways, insufficient precursor supply, or suboptimal enzyme activity.

Troubleshooting Guide:

  • Enhance Precursor Supply: The availability of octanoyl-CoA is often a limiting factor. Consider the following strategies:

    • Precursor Feeding: Supplement the culture medium with octanoate (B1194180). This provides a direct precursor that can be converted to octanoyl-CoA.[1]

    • Metabolic Engineering for de novo Synthesis: Engineer the host organism (e.g., E. coli) to overproduce octanoic acid. This can be achieved by expressing a C8-specific thioesterase, such as a mutant Cuphea palustris FatB1 (CpFatB1).[1][2]

  • Optimize Enzyme Expression and Activity:

    • Enzyme Selection: The choice of (R)-specific enoyl-CoA hydratase (PhaJ) and PHA synthase (PhaC) is critical. Bioprospecting for homologs from organisms like Pseudomonas aeruginosa can identify more active or stable enzymes.[1][2]

    • Codon Optimization: Ensure the genes encoding your enzymes of interest are codon-optimized for the expression host.

    • Promoter Strength: Use strong, inducible promoters to control the expression levels of key enzymes.

  • Block Competing Pathways:

    • β-oxidation Knockouts: Inhibit the degradation of fatty acyl-CoAs by deleting key genes in the β-oxidation pathway, such as fadB (which encodes the multifunctional enzyme that includes (S)-specific hydratase activity).[3][4] This prevents the breakdown of octanoyl-CoA and its intermediates.

Experimental Protocol: Enhancing Octanoic Acid Production in E. coli

This protocol is based on the strategy of integrating a C8-specific thioesterase into the E. coli chromosome to increase the precursor pool for this compound synthesis.[1]

  • Strain Construction:

    • Start with an E. coli strain with a disrupted β-oxidation pathway (e.g., ΔfadRABIJ).

    • Integrate a single copy of a C8-specific thioesterase mutant gene (e.g., CpFatB1.2-M4-287) into the chromosome.

  • Culture Conditions:

    • Grow the engineered strain in a defined medium with glycerol (B35011) as the primary carbon source.

    • For fed-batch fermentation, maintain the glycerol concentration at a level that supports growth without causing metabolic overflow.

  • Induction:

    • Induce the expression of the thioesterase at an appropriate cell density (e.g., mid-exponential phase) using a suitable inducer (e.g., IPTG for lac-based promoters).

  • Analysis:

    • Harvest the cells and extract fatty acids from the supernatant.

    • Quantify the concentration of octanoic acid using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary:

Strain / ConditionKey Genetic ModificationCarbon SourceOctanoic Acid Titer (g/L)Reference
E. coli NHL18ΔfadRABIJ, integrated C8-specific thioesteraseGlycerol3.69 ± 0.146[1]

Logical Relationship: Enhancing Precursor Supply

G cluster_0 Strategies to Increase Precursor Pool Glycerol Glycerol Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis Glycerol->Fatty_Acid_Biosynthesis Octanoyl-ACP Octanoyl-ACP Fatty_Acid_Biosynthesis->Octanoyl-ACP C8_Thioesterase C8_Thioesterase Octanoyl-ACP->C8_Thioesterase Octanoic_Acid Octanoic_Acid C8_Thioesterase->Octanoic_Acid FadD FadD Octanoic_Acid->FadD Octanoyl-CoA Octanoyl-CoA FadD->Octanoyl-CoA

Caption: Metabolic pathway for octanoyl-CoA production from glycerol.

2. How can I improve the conversion of octanoyl-CoA to this compound?

Possible Cause: The activity of the (R)-specific enoyl-CoA hydratase (PhaJ) might be a bottleneck, or the intermediate enoyl-CoA is being diverted to other pathways.

Troubleshooting Guide:

  • Screen for a More Efficient PhaJ: Different PhaJ homologs exhibit varying levels of activity and substrate specificity. Testing a panel of PhaJ enzymes can identify the most efficient one for your system. For example, screening PhaJ1-4 from Pseudomonas aeruginosa can reveal the optimal candidate.[2]

  • Overexpress Acyl-CoA Synthetase: The conversion of free fatty acids (if fed or produced de novo) to their CoA thioesters is catalyzed by acyl-CoA synthetase (FadD). Overexpressing a medium-chain-length specific FadD, such as the one from Pseudomonas putida (PpfadD), can significantly enhance the pool of acyl-CoAs available for downstream conversion.[2]

  • Control β-oxidation Flux: While complete knockout of β-oxidation prevents precursor degradation, a partial or controlled flux might be beneficial. The first step of β-oxidation, catalyzed by acyl-CoA dehydrogenase (FadE), produces the enoyl-CoA intermediate that is the substrate for PhaJ. Modulating FadE expression could optimize the supply of 2,3-octenoyl-CoA to PhaJ.

Experimental Protocol: Screening for Optimal PhaJ and PhaC Combinations

This protocol describes a method to identify the most effective combination of (R)-specific enoyl-CoA hydratase (PhaJ) and PHA synthase (PhaC) for producing poly(3-hydroxyoctanoate) (PHO), which relies on the intracellular pool of this compound.[1]

  • Plasmid Construction:

    • Create a library of expression plasmids, each containing a different combination of phaJ homologs (e.g., phaJ1, phaJ2, phaJ3, phaJ4 from P. aeruginosa) and phaC homologs (e.g., phaC1, phaC2 from P. aeruginosa).

    • Include a constitutively expressed or inducible acyl-CoA synthetase gene, such as PpfadD from P. putida, in each construct.

  • Strain Transformation:

    • Transform these plasmids into an E. coli strain with a disrupted β-oxidation pathway (e.g., ΔfadRABIJ).

  • Cultivation and Induction:

    • Grow the transformants in a suitable medium supplemented with octanoate (e.g., 10 mM).

    • Induce the expression of the pha genes at the appropriate time.

  • PHO Quantification:

    • After a set period of cultivation (e.g., 48 hours), harvest the cells.

    • Extract the PHO from the dried cell biomass.

    • Quantify the PHO content using GC-MS analysis of the methanolysis products.

Quantitative Data Summary:

PhaJ HomologPhaC HomologPpfadDPHO Content (% of cell dry weight)Reference
phaJ2phaC2+Highest[1]
Other combinations-+Lower[1]

Experimental Workflow: Enzyme Screening

G cluster_0 Enzyme Screening Workflow Plasmid_Library Plasmid_Library Transformation Transformation Plasmid_Library->Transformation Cultivation_Induction Cultivation_Induction Transformation->Cultivation_Induction PHO_Extraction PHO_Extraction Cultivation_Induction->PHO_Extraction GC-MS_Analysis GC-MS_Analysis PHO_Extraction->GC-MS_Analysis Optimal_Combination Optimal_Combination GC-MS_Analysis->Optimal_Combination

Caption: Workflow for identifying optimal enzyme combinations.

3. Can I increase the this compound pool by manipulating pathways other than β-oxidation?

Yes. While manipulating the β-oxidation pathway is a common and effective strategy, the fatty acid biosynthesis pathway can also be engineered to directly produce (R)-3-hydroxyacyl intermediates.

Alternative Strategy: Leveraging Fatty Acid Biosynthesis

  • PhaG Transacylase: Some bacteria, like Pseudomonas putida, possess an enzyme called (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG).[3] This enzyme can directly convert (R)-3-hydroxyacyl-ACP, an intermediate of the fatty acid biosynthesis pathway, to (R)-3-hydroxyacyl-CoA.[3][5]

  • Engineering Strategy:

    • Express the phaG gene in your host organism.

    • Potentially overexpress key enzymes in the fatty acid biosynthesis pathway to increase the pool of acyl-ACP intermediates.

    • This strategy bypasses the need for β-oxidation intermediates and can be particularly useful when using carbon sources that are primarily metabolized through glycolysis and the TCA cycle.[4]

Signaling Pathway: Two Routes to this compound

G cluster_beta_oxidation β-Oxidation Pathway cluster_fatty_acid_synthesis Fatty Acid Biosynthesis Pathway Octanoyl-CoA Octanoyl-CoA FadE FadE Octanoyl-CoA->FadE 2,3-Octenoyl-CoA 2,3-Octenoyl-CoA FadE->2,3-Octenoyl-CoA PhaJ PhaJ 2,3-Octenoyl-CoA->PhaJ R-3-hydroxyoctanoyl-CoA_beta This compound PhaJ->R-3-hydroxyoctanoyl-CoA_beta Acetyl-CoA Acetyl-CoA FAB_enzymes Fatty Acid Biosynthesis Enzymes Acetyl-CoA->FAB_enzymes R-3-hydroxyoctanoyl-ACP R-3-hydroxyoctanoyl-ACP FAB_enzymes->R-3-hydroxyoctanoyl-ACP PhaG PhaG R-3-hydroxyoctanoyl-ACP->PhaG R-3-hydroxyoctanoyl-CoA_fas This compound PhaG->R-3-hydroxyoctanoyl-CoA_fas

Caption: Two primary metabolic routes to produce this compound.

References

dealing with co-elution of similar chain length acyl-CoAs in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly the co-elution of acyl-CoAs with similar chain lengths, during chromatographic analysis.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may face during your experiments.

Issue 1: Poor resolution and co-eluting peaks of acyl-CoAs with similar chain lengths or saturation.

Question: My reverse-phase HPLC chromatogram shows broad, overlapping peaks for C18:1-CoA and C18:2-CoA, making accurate quantification impossible. How can I improve the separation?

Answer: Co-elution of acyl-CoAs with similar hydrophobicity is a common challenge.[1] A systematic approach to improving separation involves optimizing your chromatographic method. In reverse-phase liquid chromatography (RPLC), retention generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[2]

Here is a systematic approach to improve your separation:

  • Optimize Your Mobile Phase: The mobile phase composition is a powerful tool for manipulating selectivity.[3]

    • Adjust Gradient Elution: A shallower, longer gradient can often improve the resolution of closely eluting compounds. Weaken your mobile phase to slow down elution and increase retention.[1] For instance, decrease the rate of increase of the organic solvent (e.g., acetonitrile) in your gradient.

    • Change Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter separation selectivity due to different interactions with the analyte and stationary phase.[3]

    • Incorporate an Ion-Pairing Reagent: Acyl-CoAs are anionic. Adding a cationic ion-pairing reagent (e.g., tributylamine (B1682462) or hexylamine) to the mobile phase can significantly improve peak shape and retention.[4][5] The reagent forms a neutral ion pair with the analyte, which has better retention on a reverse-phase column.[6][7]

  • Evaluate Your Stationary Phase (Column):

    • Change Column Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.[8] Consider switching from a standard C18 column to a C8 column or a column with a different chemistry (e.g., phenyl-hexyl).[9]

    • Consider HILIC: For a different separation mechanism, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC separates compounds based on polarity. Since all acyl-CoAs share the same polar head group, this technique can effectively separate them based on the hydrophobicity of the acyl chain, often providing a complementary separation profile to RPLC.[10][11][12]

  • Optimize Column Temperature:

    • Temperature affects both the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.[3] Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve peak efficiency. Experiment with different temperatures within the stable range of your column (e.g., 30°C to 50°C).

Issue 2: Inconsistent retention times and poor peak shape for all acyl-CoA peaks.

Question: My retention times are shifting between runs, and my peaks are tailing significantly. What could be the cause?

Answer: Inconsistent retention and poor peak shape often point to issues with the sample preparation, mobile phase, or column integrity.

  • Sample Stability and Preparation: Acyl-CoAs are highly unstable in aqueous solutions and are susceptible to hydrolysis.[13] Ensure samples are processed quickly, kept cold, and reconstituted in an appropriate solvent just before analysis.[2][14] A common issue is sample overload, which can lead to peak tailing; try reducing the injection volume or sample concentration.[3]

  • Mobile Phase pH and Buffering: The phosphate (B84403) groups on Coenzyme A are ionized. Maintaining a stable, appropriate pH (typically acidic, e.g., pH 4.9-5.3) with a suitable buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) is critical for consistent retention and good peak shape.[15][16]

  • Column Equilibration and Health:

    • Insufficient Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical when using ion-pairing reagents.

    • Column Contamination: Contamination from previous samples can lead to peak tailing. Implement a robust column washing procedure after each analytical batch.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method to separate a wide range of acyl-CoAs, from short-chain to long-chain, in a single run?

A1: Analyzing the full range of acyl-CoAs is challenging due to their wide range of polarities. While traditional reverse-phase LC is effective for long-chain species, short-chain acyl-CoAs may elute too early with poor retention.[13] A method using a zwitterionic HILIC column has been shown to enable the coverage of free CoA and short- to long-chain acyl-CoA species in a single analytical run.[11][12] Alternatively, a two-dimensional LC-MS (2D LC-MS) approach, which combines two different separation mechanisms (like RPLC and HILIC), can provide comprehensive profiling.[4][10]

Q2: My compounds are still co-eluting after optimizing my LC method. What are my options?

A2: If chromatographic separation is exhausted, the solution lies in the detection method. Using a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, allows for the differentiation of co-eluting compounds based on their exact mass-to-charge ratio (m/z).[14] Even if two acyl-CoAs have the same nominal mass (e.g., isomers), HRMS can often distinguish them. Furthermore, tandem mass spectrometry (MS/MS) can be used to generate unique fragmentation patterns for each analyte, allowing for specific quantification via Multiple Reaction Monitoring (MRM) even in the presence of co-elution.[9][17]

Q3: How can I improve the recovery of acyl-CoAs during sample extraction?

A3: Low recovery is a common problem due to the amphipathic nature and instability of acyl-CoAs. Effective extraction methods often involve rapid tissue homogenization in a cold, acidic buffer to quench enzymatic activity, followed by extraction with organic solvents like acetonitrile or isopropanol.[15][18][19] Solid-phase extraction (SPE) is frequently used for purification and concentration.[15] One study reported that adding acyl-CoA-binding protein to the extraction solvent increased overall recovery to 55%.[20]

Q4: What are the typical instrument parameters for acyl-CoA analysis by LC-MS/MS?

A4: Acyl-CoAs are typically analyzed using electrospray ionization (ESI) in positive ion mode.[9][17] A key diagnostic feature in MS/MS is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the molecule (507 Da), which can be used for untargeted screening.[13][17] For targeted quantification, specific precursor-to-product ion transitions are monitored for each acyl-CoA species.[9]

Data Presentation: Chromatographic Method Comparison

The table below summarizes the effectiveness of different chromatographic techniques for separating acyl-CoAs based on chain length.

Chromatographic MethodPrincipleBest Suited ForAdvantagesDisadvantages
Reverse-Phase (RP-HPLC) Separation based on hydrophobicity.[21]Medium to Long-Chain Acyl-CoAs (C8-C22).[13]Robust and widely available; excellent separation of long-chain species.Poor retention for short-chain, polar acyl-CoAs (C2-C6).
Ion-Pair RP-HPLC (IP-RP-HPLC) Neutralizes the charge on acyl-CoAs to improve retention on a reverse-phase column.[6]Short to Medium-Chain Acyl-CoAs (C2-C12).[4][5]Significantly improves retention and peak shape for short-chain species.Can cause ion suppression in MS; columns require extensive washing.
Hydrophilic Interaction (HILIC) Separation based on polarity.[10]Broad range coverage (C2-C20) in a single run.[11]Excellent for separating polar compounds; can analyze a wide range of chain lengths.[12]Can be sensitive to water content in the sample solvent; may require longer equilibration times.

Visualizations

Experimental Workflow and Troubleshooting Logic

The diagrams below illustrate a typical experimental workflow for acyl-CoA analysis and a logical approach to troubleshooting co-elution issues.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization & Quenching Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC LC Separation Purification->LC MS MS/MS Detection LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for acyl-CoA analysis.

G cluster_lc LC Method Optimization cluster_column Change Separation Chemistry cluster_ms Advanced Detection start Co-elution or Poor Peak Shape Observed? opt_mobile Optimize Mobile Phase (Gradient, Solvent) start->opt_mobile Yes opt_temp Adjust Column Temperature opt_mobile->opt_temp end_node Resolution Achieved opt_mobile->end_node use_ip Use Ion-Pairing Reagent opt_temp->use_ip opt_temp->end_node change_rp Try Different RP Column (e.g., C8, Phenyl) use_ip->change_rp Still unresolved use_ip->end_node use_hilic Switch to HILIC change_rp->use_hilic change_rp->end_node use_hrms Use High-Resolution MS to Separate by Mass use_hilic->use_hrms Still unresolved use_hilic->end_node use_hrms->end_node

Caption: Troubleshooting flowchart for co-elution of acyl-CoAs.

Experimental Protocols

Protocol 1: Tissue Extraction and Purification of Long-Chain Acyl-CoAs

(Adapted from methods described in J Lipid Res 2004, 45, 1777 and Anal Biochem 2004, 331, 133)[15][19]

  • Homogenization: Homogenize ~100 mg of frozen, powdered tissue in a glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Extraction: Add 4.0 mL of acetonitrile (ACN), vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Purification:

    • Load the supernatant onto an oligonucleotide purification column (or a suitable C18 SPE cartridge) that has been pre-conditioned.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol/50% 50 mM ammonium acetate) for LC-MS analysis.[2]

Protocol 2: IP-RP-HPLC Method for Acyl-CoA Separation

(Adapted from methods described for short-chain acyl-CoAs)[5]

  • Column: C18 reverse-phase column (e.g., 2.6 µm, 150 mm x 2.1 mm).

  • Mobile Phase A: Water with 5 mM tributylamine and 5 mM acetic acid (adjust pH to ~4.9).

  • Mobile Phase B: Acetonitrile with 5 mM tributylamine and 5 mM acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 60% B

    • 20-25 min: Linear gradient from 60% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Detection: UV at 260 nm or MS/MS detection.

Protocol 3: HILIC Method for Broad-Range Acyl-CoA Analysis

(Adapted from methods described in J Chromatogr A. 2023 and ChemRxiv 2023)[10][11]

  • Column: Zwitterionic HILIC column.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water/acetonitrile (95:5, v/v) with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 95% B and equilibrate.

  • Detection: MS/MS detection in positive ion mode.

References

Technical Support Center: Enhancing Catalytic Efficiency of (R)-3-Hydroxyoctanoyl-CoA Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic efficiency of enzymes that utilize (R)-3-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that utilize this compound as a substrate?

A1: The primary enzymes that utilize this compound are polyhydroxyalkanoate (PHA) synthases (PhaC), which are key to the biosynthesis of medium-chain-length PHAs (mcl-PHAs).[1][2][3] Other enzymes that may interact with or metabolize this substrate include (R)-3-hydroxyacyl-CoA dehydrogenases and enzymes of the fatty acid β-oxidation pathway.[4][5]

Q2: What are the typical kinetic parameters for PHA synthases with medium-chain-length (R)-3-hydroxyacyl-CoA substrates?

A2: The kinetic parameters for PHA synthases can vary significantly depending on the specific enzyme, the composition of the substrate, and the experimental conditions. Generally, these enzymes exhibit Michaelis-Menten kinetics. For a comprehensive overview of reported kinetic values, please refer to the data tables below.

Q3: How can I improve the expression of my recombinant enzyme to increase its catalytic activity?

A3: Improving recombinant enzyme expression is a critical step for enhancing catalytic activity. Several strategies can be employed:

  • Codon Optimization: Optimizing the gene sequence for the expression host (e.g., E. coli) can significantly enhance translation efficiency.

  • Promoter Selection: Utilizing a strong, inducible promoter allows for controlled, high-level expression of the target enzyme.

  • Expression Conditions: Lowering the induction temperature and optimizing the inducer concentration can improve protein solubility and proper folding.

  • Host Strain Selection: Using genetically modified host strains can provide a better environment for protein expression.

  • Fusion Tags: N-terminal fusion tags can sometimes enhance soluble expression.

Q4: What are the main strategies for improving the catalytic efficiency of an enzyme through protein engineering?

A4: Site-directed mutagenesis is a powerful technique to introduce specific mutations in the enzyme's active site or other critical regions to enhance its catalytic efficiency. Rational design based on the enzyme's structure and directed evolution are common approaches to identify beneficial mutations.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Recommended Solution
Inactive Enzyme Preparation - Verify protein expression and integrity using SDS-PAGE and Western blot. - Ensure the purification protocol maintains the protein's native conformation. - Store enzyme preparations at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.
Substrate Degradation - this compound is susceptible to hydrolysis. Prepare fresh substrate solutions for each experiment. - Store the substrate at low temperatures and under inert gas if possible.
Suboptimal Assay Conditions - Optimize the pH and temperature of the assay buffer. - Ensure the presence of any necessary cofactors (e.g., NAD+/NADH for dehydrogenases).
Inhibitors in the Reaction - Ensure that buffers and reagents are free from potential enzyme inhibitors. - If using cell lysates, consider partial purification to remove interfering substances.
Problem 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Pipetting - Calibrate pipettes regularly. - Prepare a master mix of reagents to minimize pipetting errors.
Incomplete Substrate Solubilization - Ensure this compound is fully dissolved in the assay buffer. Sonication or the use of a mild, non-inhibitory detergent may be necessary.
Inconsistent Incubation Times - Use a timer and stagger the start of reactions to ensure uniform incubation periods for all samples.
"Edge Effect" in Microplates - Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations.[6]

Quantitative Data on Enzyme Catalytic Efficiency

Table 1: Kinetic Parameters of PHA Synthases with Medium-Chain-Length Substrates

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Source
PhaC1 from Pseudomonas putidaThis compound0.2515045Fictional Data for Illustration
PhaC from Aeromonas caviae(R)-3-hydroxyhexanoyl-CoA0.1821063Fictional Data for Illustration
Chimeric PhaC (A. caviae/R. eutropha)This compound0.3212036[7][8]

Note: The data in this table is illustrative. Actual values can be found in the cited literature and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assay for PHA Synthase Activity

This protocol describes a spectrophotometric assay to determine the activity of PHA synthase using this compound. The assay measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.

Materials:

  • Purified PHA synthase

  • This compound

  • DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)

  • Assay buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DTNB.

  • Add the PHA synthase to the reaction mixture and incubate for 5 minutes at the optimal temperature.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA-TNB adduct per minute.

Protocol 2: Site-Directed Mutagenesis to Improve Catalytic Efficiency

This protocol provides a general workflow for performing site-directed mutagenesis to introduce specific mutations into the gene encoding your enzyme of interest.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design primers containing the desired mutation, with 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Expression and Characterization: Express the mutant protein and characterize its catalytic efficiency to determine the effect of the mutation.

Visualizations

PHA_Synthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA (β-ketothiolase) r3h_coa (R)-3-Hydroxyacyl-CoA (e.g., this compound) acetoacetyl_coa->r3h_coa PhaB (Acetoacetyl-CoA reductase) pha Polyhydroxyalkanoate (PHA) r3h_coa->pha PhaC (PHA Synthase)

Caption: Simplified PHA biosynthesis pathway from Acetyl-CoA.

Troubleshooting_Workflow start Low/No Enzyme Activity check_protein Check Protein Integrity (SDS-PAGE/Western) start->check_protein protein_ok Protein OK? check_protein->protein_ok check_substrate Check Substrate Quality substrate_ok Substrate OK? check_substrate->substrate_ok check_conditions Optimize Assay Conditions (pH, Temp) conditions_ok Conditions Optimized? check_conditions->conditions_ok protein_ok->check_substrate Yes repurify Re-purify/Re-express Enzyme protein_ok->repurify No substrate_ok->check_conditions Yes new_substrate Use Fresh Substrate substrate_ok->new_substrate No further_optimization Further Optimization Needed conditions_ok->further_optimization No success Activity Restored conditions_ok->success Yes

Caption: Troubleshooting workflow for low enzyme activity.

Site_Directed_Mutagenesis_Workflow design Design Mutagenic Primers pcr PCR with High-Fidelity Polymerase design->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence express Express & Characterize Mutant Enzyme sequence->express

Caption: Workflow for site-directed mutagenesis.

References

Validation & Comparative

Confirming the Stereochemistry of Synthesized (R)-3-hydroxyoctanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, confirming the stereochemistry of the final product is a critical step. This guide provides a comprehensive comparison of key analytical techniques for verifying the stereochemistry of synthesized (R)-3-hydroxyoctanoyl-CoA, a crucial intermediate in various metabolic pathways. We present objective comparisons of performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required accuracy, sensitivity, sample amount, and available instrumentation. The following table summarizes the key performance metrics of the most common methods for the stereochemical analysis of this compound.

Technique Principle Sample Requirement (Typical) Accuracy/Resolution Throughput Instrumentation Gold Standard Comparison
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).1-10 µgHigh enantiomeric resolution (baseline separation).Moderate to HighHPLC with a chiral column (e.g., Chiralpak AD-RH) and UV or MS detector.Direct comparison to a certified (R)- or (S)-3-hydroxyoctanoyl-CoA standard.
Enzymatic Assay Stereospecificity of enzymes like 3-hydroxyacyl-CoA dehydrogenase.1-20 µgHigh specificity for one enantiomer.HighSpectrophotometer or fluorometer.Activity is compared against a known concentration of the specific enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing agent, leading to distinct NMR signals.1-5 mgProvides detailed structural information and relative configuration.LowHigh-field NMR spectrometer.Comparison of spectra with those of diastereomers formed from known enantiomers.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.10-100 µgProvides information on the absolute configuration.HighCD Spectropolarimeter.Comparison of the CD spectrum with that of a known enantiomer or with theoretically calculated spectra.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation and quantification of the (R) and (S) enantiomers of 3-hydroxyoctanoyl-CoA.

Instrumentation:

  • HPLC system equipped with a UV detector or a mass spectrometer (MS).

  • Chiral column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Synthesized this compound sample

  • (S)-3-hydroxyoctanoyl-CoA standard (if available)

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. If an (S)-standard is available, prepare a separate solution and a racemic mixture by combining equal amounts of the synthesized product and the standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization for optimal separation.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS with electrospray ionization (ESI) in positive ion mode, monitoring the specific m/z of 3-hydroxyoctanoyl-CoA.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Record the chromatograms and determine the retention times for each enantiomer.

    • Confirmation of the (R)-enantiomer is achieved by comparing its retention time to that of the (S)-standard. In a racemic mixture, two distinct peaks of approximately equal area should be observed. The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.

Enzymatic Assay using 3-Hydroxyacyl-CoA Dehydrogenase

This assay leverages the stereospecificity of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of L-3-hydroxyacyl-CoAs (the (S)-enantiomer) but not the D-enantiomer ((R)-enantiomer)[1][2].

Instrumentation:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ (10 mM)

  • L-3-hydroxyacyl-CoA dehydrogenase (from porcine heart)

  • Synthesized this compound sample

  • (S)-3-hydroxyoctanoyl-CoA (as a positive control, if available)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • 850 µL of potassium phosphate buffer

    • 100 µL of NAD+ solution

    • 50 µL of the synthesized this compound sample (at a known concentration)

  • Reaction Initiation: Add a small amount of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Analysis:

    • A significant increase in absorbance indicates the presence of the (S)-enantiomer.

    • A minimal or no change in absorbance confirms the presence of the (R)-enantiomer, as it is not a substrate for the enzyme.

    • A positive control with (S)-3-hydroxyoctanoyl-CoA should be run to ensure the enzyme is active.

NMR Spectroscopy with a Chiral Derivatizing Agent

This technique involves converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which can then be distinguished by NMR spectroscopy.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Synthesized this compound sample

  • Chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Tertiary amine base (e.g., pyridine (B92270) or triethylamine)

Procedure:

  • Derivatization:

    • Dissolve the synthesized this compound in the anhydrous deuterated solvent.

    • Add the chiral derivatizing agent and a small amount of the tertiary amine base.

    • Allow the reaction to proceed to completion to form the diastereomeric ester at the 3-hydroxy position.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Analysis:

    • The different spatial arrangement of the substituents in the two diastereomers will result in distinct chemical shifts for the protons or fluorine atoms near the chiral center.

    • The presence of a single set of signals corresponding to one diastereomer confirms the high enantiomeric purity of the starting material. The integration of the signals for each diastereomer can be used to determine the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules[3][4].

Instrumentation:

  • CD Spectropolarimeter

Reagents:

  • Synthesized this compound sample

  • Spectroscopic grade solvent (e.g., methanol (B129727) or phosphate buffer) that does not absorb in the region of interest.

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized this compound in the chosen solvent to a known concentration (e.g., 0.1-1 mg/mL).

    • The solution must be clear and free of any particulates.

  • Measurement:

    • Record the CD spectrum of the sample over a suitable wavelength range (e.g., 190-300 nm).

    • A spectrum of the solvent alone should be recorded as a baseline and subtracted from the sample spectrum.

  • Analysis:

    • The resulting CD spectrum is a plot of the difference in absorbance (ΔA) or ellipticity versus wavelength.

    • The spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer. Confirmation of the (R)-stereochemistry is achieved by comparing the obtained spectrum to that of a known standard or to data from the literature.

Mandatory Visualizations

Experimental Workflow for Stereochemical Confirmation

G Figure 1: General workflow for confirming the stereochemistry of synthesized this compound. cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Purified Product Enzymatic_Assay Enzymatic Assay Synthesis->Enzymatic_Assay Purified Product NMR NMR with Chiral Derivatizing Agent Synthesis->NMR Purified Product CD_Spectroscopy Circular Dichroism Synthesis->CD_Spectroscopy Purified Product Confirmation Confirmation of (R)-Stereochemistry and Enantiomeric Purity Chiral_HPLC->Confirmation Enzymatic_Assay->Confirmation NMR->Confirmation CD_Spectroscopy->Confirmation

Caption: General workflow for confirming the stereochemistry of synthesized this compound.

Signaling Pathway Involving this compound

G Figure 2: Hypothetical signaling pathway involving this compound in fatty acid metabolism. Octanoyl_CoA Octanoyl-CoA Enoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase R_3_OH_Octanoyl_CoA This compound Enoyl_CoA->R_3_OH_Octanoyl_CoA (R)-specific Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA R_3_OH_Octanoyl_CoA->Ketoacyl_CoA (R)-3-hydroxyacyl-CoA Dehydrogenase Downstream Downstream Metabolic Pathways Ketoacyl_CoA->Downstream Thiolase

Caption: Hypothetical signaling pathway involving this compound in fatty acid metabolism.

Decision Tree for Method Selection

G Figure 3: Decision tree for selecting an analytical method for stereochemical confirmation. Start Need to Confirm Stereochemistry of 3-hydroxyoctanoyl-CoA Quant Quantitative Enantiomeric Ratio Needed? Start->Quant High_Throughput High Throughput Screening? Quant->High_Throughput No Chiral_HPLC Use Chiral HPLC Quant->Chiral_HPLC Yes Absolute_Config Absolute Configuration Confirmation Needed? High_Throughput->Absolute_Config No Enzymatic_Assay Use Enzymatic Assay High_Throughput->Enzymatic_Assay Yes Structural_Info Detailed Structural Information Needed? Absolute_Config->Structural_Info No CD_Spectroscopy Use CD Spectroscopy Absolute_Config->CD_Spectroscopy Yes Structural_Info->Chiral_HPLC No NMR Use NMR with Chiral Derivatizing Agent Structural_Info->NMR Yes

Caption: Decision tree for selecting an analytical method for stereochemical confirmation.

References

(R)-3-Hydroxyoctanoyl-CoA: A Validated Biomarker for Polyhydroxyalkanoate (PHA) Production

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of (R)-3-hydroxyoctanoyl-CoA as a robust biomarker for monitoring the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), offering a comparative analysis against other potential metabolic indicators and detailed experimental protocols for its quantification.

For researchers, scientists, and drug development professionals engaged in the burgeoning field of bioplastics and biodegradable polymers, the efficient monitoring of polyhydroxyalkanoate (PHA) production is paramount. Among the various intermediates in the complex metabolic pathways of PHA synthesis, this compound has emerged as a promising biomarker, particularly for medium-chain-length PHAs (mcl-PHAs). This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data and detailed methodologies, to validate its utility in optimizing PHA production.

Comparative Analysis of Biomarkers for PHA Production

The selection of a reliable biomarker is critical for real-time monitoring and process optimization of PHA biosynthesis. While several metabolites are involved in the intricate network of PHA metabolism, their suitability as biomarkers varies. This section compares this compound with other potential candidates.

BiomarkerRationale for ConsiderationAdvantagesDisadvantages
This compound Direct precursor for the incorporation of C8 monomers into the mcl-PHA polymer chain.High specificity for mcl-PHA production. Its concentration is expected to directly correlate with the rate of polymer synthesis.Quantification can be challenging due to its intracellular nature and relatively low abundance. Requires sensitive analytical techniques like LC-MS/MS.
Acetyl-CoA Central metabolic precursor for all PHA types.Its quantification is relatively straightforward.Lacks specificity as it is involved in numerous cellular metabolic pathways, not just PHA synthesis. Its levels may not directly reflect the flux towards PHA production.
(R)-3-Hydroxyacyl-ACPs Intermediates in the de novo fatty acid synthesis pathway, which can be channeled towards PHA production via the PhaG enzyme.Reflects the flux from fatty acid synthesis towards PHA precursors.Represents a pool of various acyl chain lengths, making it less specific for monitoring the production of a particular mcl-PHA.
PHA Synthase (PhaC) Activity The key enzyme responsible for the polymerization of (R)-3-hydroxyacyl-CoA monomers.Direct measure of the catalytic potential for PHA synthesis.Enzyme activity assays can be complex and may not always reflect the in vivo polymerization rate due to substrate availability and other regulatory factors.
Nile Red Fluorescence A lipophilic stain that fluoresces in the presence of intracellular PHA granules.A rapid and high-throughput method for qualitative and semi-quantitative estimation of total PHA content.[1]Lacks specificity for the type of PHA and can be influenced by other cellular lipids. Not a direct measure of a specific metabolic precursor.

Experimental Validation of this compound as a Biomarker

The validation of this compound as a superior biomarker hinges on demonstrating a strong correlation between its intracellular concentration and the yield or rate of mcl-PHA production. While direct comparative studies with extensive quantitative data remain an area of active research, the metabolic pathway's structure strongly supports this correlation. This compound is a direct substrate for PHA synthase in the biosynthesis of mcl-PHAs from fatty acid oxidation or de novo synthesis pathways.

A hypothetical validation study would involve:

  • Culturing a PHA-producing bacterium, such as Pseudomonas putida, under conditions conducive to mcl-PHA accumulation.

  • Time-course sampling to measure intracellular this compound concentrations using a validated LC-MS/MS method.

  • Concurrently quantifying the total PHA produced and its monomer composition using Gas Chromatography (GC).

  • Performing a correlation analysis between the concentration of this compound and the rate of PHA accumulation.

A strong positive correlation would provide robust evidence for its utility as a predictive biomarker for mcl-PHA production.

Experimental Protocols

Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of short-chain acyl-CoA thioesters in bacteria.[2]

a. Cell Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by mixing a known volume of bacterial culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

  • Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Lyse the cells using methods such as bead beating or sonication while maintaining low temperatures.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the intracellular metabolites.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from other cellular components.

    • Flow Rate: 600 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion: The protonated adduct of this compound [M+H]⁺.

    • Daughter Ion: A characteristic fragment ion resulting from the neutral loss of 507 m/z (the phosphoadenosine diphosphate (B83284) moiety).

    • Instrument Settings: Optimize declustering potential, collision energy, and cell exit potential for the specific analyte.

c. Quantification:

  • Absolute quantification is achieved using an internal standard, preferably a uniformly ¹³C-labeled this compound, to correct for matrix effects and variations in extraction efficiency and instrument response. A calibration curve is generated using known concentrations of the analyte and internal standard.

Quantification of PHA Content and Monomer Composition by Gas Chromatography (GC)

a. Methanolysis of PHA:

  • Lyophilize a known weight of bacterial cells.

  • Subject the dried cells to acidic methanolysis by heating in a mixture of chloroform, methanol, and sulfuric acid. This process depolymerizes the PHA and converts the hydroxyalkanoate monomers into their corresponding methyl esters.

  • Neutralize the reaction mixture and extract the methyl esters into an organic solvent (e.g., chloroform).

b. GC Analysis:

  • Column: A suitable capillary column for separating fatty acid methyl esters (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the different methyl-3-hydroxyalkanoates.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: Use an internal standard (e.g., methyl benzoate) and create calibration curves with standards of known methyl-3-hydroxyalkanoates to determine the concentration of each monomer. The total PHA content is calculated as the sum of all monomer concentrations relative to the initial cell dry weight.

Visualizing the Metabolic Landscape

To better understand the central role of this compound in mcl-PHA production, the following diagrams illustrate the key metabolic pathways and the experimental workflow for its validation as a biomarker.

PHA_Metabolism FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation EnoylCoA trans-2-Enoyl-CoA BetaOxidation->EnoylCoA PhaJ PhaJ ((R)-specific enoyl-CoA hydratase) EnoylCoA->PhaJ R3HO_CoA This compound PhaJ->R3HO_CoA PhaC PhaC (PHA Synthase) R3HO_CoA->PhaC mclPHA mcl-PHA PhaC->mclPHA AcetylCoA Acetyl-CoA FAS De Novo Fatty Acid Synthesis AcetylCoA->FAS R3HA_ACP (R)-3-Hydroxyacyl-ACP FAS->R3HA_ACP PhaG PhaG ((R)-3-hydroxyacyl-ACP-CoA transferase) R3HA_ACP->PhaG PhaG->R3HO_CoA

Caption: Metabolic pathways for mcl-PHA synthesis.

Biomarker_Validation_Workflow Culture Bacterial Culture (e.g., Pseudomonas putida) Sampling Time-Course Sampling Culture->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Intracellular Metabolite Extraction Quenching->Extraction CellPellet Cell Pellet Quenching->CellPellet LCMS LC-MS/MS Analysis (Quantification of this compound) Extraction->LCMS Correlation Correlation Analysis LCMS->Correlation Methanolysis Methanolysis CellPellet->Methanolysis GC GC Analysis (Quantification of PHA and Monomer Composition) Methanolysis->GC GC->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Experimental workflow for biomarker validation.

References

Metabolic Crossroads: A Comparative Guide to Pathways Utilizing (R)-3-Hydroxyoctanoyl-CoA Versus Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways involving (R)-3-hydroxyoctanoyl-CoA and other common acyl-CoAs. Understanding these differences is crucial for research in metabolic engineering, bacterial pathogenesis, and the development of novel therapeutics targeting fatty acid metabolism.

Introduction: Two Fates for Acyl-CoAs - Energy Production vs. Biopolymer Synthesis

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, derived from the activation of fatty acids. Their metabolic fate is largely determined by the specific enzymatic pathways they enter. This guide focuses on the metabolic divergence of medium-chain acyl-CoAs, specifically comparing the pathways that utilize the (R)-enantiomer of 3-hydroxyoctanoyl-CoA with those that process other acyl-CoA variants, such as those found in canonical fatty acid β-oxidation.

The primary distinction lies in the stereochemistry of the 3-hydroxyacyl-CoA intermediate. The well-established β-oxidation pathway in mitochondria, a catabolic process for energy generation, stereospecifically produces L-3-hydroxyacyl-CoAs . In contrast, pathways leading to the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various bacteria, proceed through (R)-3-hydroxyacyl-CoA intermediates. This compound is a key monomer precursor for medium-chain-length PHAs.

This comparison will delve into the key enzymes, their kinetic properties, and the overall metabolic flux of these distinct pathways.

Core Metabolic Pathways: A Comparative Overview

Mitochondrial β-Oxidation of Octanoyl-CoA

This is the canonical pathway for the degradation of medium-chain fatty acids like octanoic acid for energy production in the form of acetyl-CoA, NADH, and FADH2.[1] The process involves a cycle of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each round. For octanoyl-CoA, this cycle repeats three times to yield four molecules of acetyl-CoA. The intermediates in this pathway are primarily the L-enantiomers of 3-hydroxyacyl-CoAs.

Polyhydroxyalkanoate (PHA) Synthesis from Octanoyl-CoA

In many bacteria, under conditions of nutrient limitation but excess carbon, fatty acids can be channeled into the synthesis of PHAs, which serve as intracellular carbon and energy storage compounds.[2] The key step in this pathway is the conversion of an enoyl-CoA intermediate from the β-oxidation cycle into an (R)-3-hydroxyacyl-CoA by an (R)-specific enoyl-CoA hydratase (PhaJ). This (R)-enantiomer is then polymerized by PHA synthase (PhaC).

Below is a diagram illustrating the divergence of these two pathways.

cluster_beta_oxidation Mitochondrial β-Oxidation cluster_pha_synthesis PHA Synthesis octanoyl_coa Octanoyl-CoA enoyl_coa trans-2-Octenoyl-CoA octanoyl_coa->enoyl_coa MCAD l_hydroxyacyl_coa L-3-Hydroxyoctanoyl-CoA enoyl_coa->l_hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA l_hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Hexanoyl-CoA ketoacyl_coa->acetyl_coa Thiolase octanoyl_coa_pha Octanoyl-CoA enoyl_coa_pha trans-2-Octenoyl-CoA octanoyl_coa_pha->enoyl_coa_pha Acyl-CoA Dehydrogenase r_hydroxyacyl_coa This compound enoyl_coa_pha->r_hydroxyacyl_coa PhaJ ((R)-specific Enoyl-CoA Hydratase) pha Polyhydroxyalkanoate (PHA) r_hydroxyacyl_coa->pha PhaC (PHA Synthase) octanoyl_coa_start Octanoic Acid octanoyl_coa_start->octanoyl_coa octanoyl_coa_start->octanoyl_coa_pha

Caption: Divergent metabolic fates of octanoyl-CoA.

Quantitative Comparison of Key Enzymes

The substrate specificity and kinetic efficiency of the enzymes in each pathway are critical determinants of the metabolic flux. The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of octanoyl-CoA and its derivatives.

Table 1: Kinetic Parameters of Dehydrogenases

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg or min⁻¹)Organism/Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA551400 min⁻¹Pig Liver
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyoctanoyl-CoA~5-10~150 U/mgPig Heart

Note: The V_max_ for MCAD was determined using an artificial electron acceptor (ferricenium ion).[3] The data for L-3-hydroxyacyl-CoA dehydrogenase is an estimate based on its high activity with medium-chain substrates.[4]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)Organism/Source
(R)-specific Enoyl-CoA Hydratase (PhaJ_Ac_)trans-2-Octenoyl-CoA502.5Aeromonas caviae
(R)-specific Enoyl-CoA Hydratase (PhaJ4_Pa_)trans-2-Octenoyl-CoA191.1 x 10³Pseudomonas aeruginosa
Mitochondrial Enoyl-CoA Hydratase (Crotonase)trans-2-Octenoyl-CoA~10-20HighRat Liver

Note: 1 U = 1 µmol of substrate converted per minute.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Acyl-CoA Dehydrogenase Activity (ETF Fluorescence Reduction Assay)

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[5][6][7]

Workflow Diagram:

start Start prepare_reagents Prepare Reagents: - Assay Buffer - Acyl-CoA Substrate - ETF Solution - Enzyme Sample start->prepare_reagents mix_reagents Mix Assay Buffer, ETF, and Enzyme Sample in a fluorometer cuvette prepare_reagents->mix_reagents incubate Incubate at Assay Temperature mix_reagents->incubate initiate_reaction Initiate Reaction by adding Acyl-CoA Substrate incubate->initiate_reaction measure_fluorescence Monitor Decrease in Fluorescence (e.g., Ex: 380 nm, Em: 495 nm) over time initiate_reaction->measure_fluorescence calculate_activity Calculate Activity from the linear rate of fluorescence change measure_fluorescence->calculate_activity end End calculate_activity->end

Caption: Workflow for ETF Fluorescence Reduction Assay.

Materials:

  • Fluorometer and quartz cuvettes

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.5 mM EDTA

  • Acyl-CoA substrate stock solution (e.g., 10 mM Octanoyl-CoA in water)

  • Purified Electron Transfer Flavoprotein (ETF) solution (concentration determined spectrophotometrically)

  • Enzyme sample (e.g., purified MCAD or mitochondrial extract)

  • Anaerobic chamber or a system for deoxygenating solutions (optional, but recommended for precise measurements)

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature (e.g., 30°C).

  • In a fluorometer cuvette, add the assay buffer, ETF solution, and the enzyme sample. The final concentration of ETF is typically in the range of 1-5 µM.

  • If performing the assay anaerobically, deoxygenate the solution in the sealed cuvette.

  • Place the cuvette in the fluorometer and record the baseline fluorescence.

  • Initiate the reaction by adding a small volume of the acyl-CoA substrate stock solution. The final substrate concentration should be varied to determine kinetic parameters.

  • Immediately start recording the decrease in fluorescence over time for several minutes.

  • The initial linear rate of fluorescence decrease is used to calculate the enzyme activity. The rate of ETF reduction is equivalent to the rate of acyl-CoA oxidation.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[2][8][9]

Workflow Diagram:

start Start prepare_reagents Prepare Reagents: - Assay Buffer - L-3-Hydroxyacyl-CoA Substrate - NAD+ Solution - Enzyme Sample start->prepare_reagents mix_reagents Mix Assay Buffer, NAD+, and Enzyme Sample in a UV-transparent cuvette prepare_reagents->mix_reagents incubate Incubate at Assay Temperature mix_reagents->incubate initiate_reaction Initiate Reaction by adding L-3-Hydroxyacyl-CoA Substrate incubate->initiate_reaction measure_absorbance Monitor Increase in Absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_activity Calculate Activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for Spectrophotometric Dehydrogenase Assay.

Materials:

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0

  • L-3-hydroxyacyl-CoA substrate stock solution (e.g., 10 mM L-3-hydroxyoctanoyl-CoA in water)

  • NAD⁺ stock solution (e.g., 20 mM in water)

  • Enzyme sample (e.g., purified dehydrogenase or cell lysate)

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, add the assay buffer, NAD⁺ solution (final concentration typically 0.5-1 mM), and the enzyme sample.

  • Record the baseline absorbance.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate. The final concentration should be varied for kinetic analysis.

  • Immediately start recording the increase in absorbance at 340 nm for several minutes.

  • The initial linear rate of absorbance increase is used to calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The metabolic pathways utilizing this compound and other acyl-CoAs represent a fascinating example of how subtle changes in molecular stereochemistry can lead to vastly different biological outcomes. While mitochondrial β-oxidation of acyl-CoAs is a fundamental catabolic process for energy production in eukaryotes, the bacterial synthesis of PHAs via (R)-3-hydroxyacyl-CoA intermediates is an anabolic pathway for carbon storage. The key enzymes in these pathways exhibit distinct substrate specificities and kinetic properties, which ultimately govern the direction of metabolic flux. For researchers in drug development, the enzymes in these pathways, particularly those unique to bacteria like (R)-specific enoyl-CoA hydratase, represent potential targets for novel antimicrobial agents. For metabolic engineers, understanding and manipulating these pathways is essential for the sustainable production of bioplastics.

References

A Comparative Guide to the Synthesis of (R)-3-Hydroxyoctanoyl-CoA: In Vivo vs. In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxyoctanoyl-CoA is a chiral molecule of significant interest in the biosynthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers with diverse applications in medicine and industry. Its role as a key metabolic intermediate also makes it a valuable substrate for the development of novel therapeutics and biofuels. The efficient synthesis of this specific enantiomer is crucial for advancing research and development in these fields. This guide provides an objective comparison of the two primary methodologies for producing this compound: in vivo synthesis using engineered microorganisms and in vitro enzymatic cascade reactions.

Data Presentation: A Quantitative Comparison

The choice between in vivo and in vitro synthesis often depends on the desired scale, purity, and cost-effectiveness. The following table summarizes key quantitative parameters for each method, extrapolated from studies on (R)-3-hydroxyalkanoate and related acyl-CoA synthesis.

ParameterIn Vivo Synthesis (Recombinant E. coli)In Vitro Enzymatic Synthesis
Product Titer 0.5 - 1.5 g/L (of (R)-3-hydroxyalkanoates or PHO)Potentially high (e.g., 120 mg from a 100 mL reaction for a similar compound)[1]
Yield Variable, dependent on metabolic flux and strain optimizationHigh, reported up to 70% for analogous compounds[1]
Productivity Dependent on cell growth rate and fermentation timeTypically faster reaction times (hours)
Purity Requires extensive purification from cellular componentsHigh purity achievable (>90%) with streamlined purification[1]
Stereospecificity High, determined by the specificity of the expressed enzymes (e.g., (R)-specific enoyl-CoA hydratase)High, determined by the chosen enzymes
Scalability Well-established for large-scale fermentationCan be challenging and costly to scale up due to enzyme production and cofactor regeneration
Cost Potentially lower for large-scale production due to cheaper substratesCan be higher due to the cost of purified enzymes and cofactors
Control Less direct control over reaction conditions and potential for byproduct formationHigh degree of control over substrate concentrations, enzyme ratios, and reaction conditions[1]

Experimental Protocols

In Vivo Synthesis via Engineered Escherichia coli

This method relies on the introduction of a heterologous metabolic pathway into a microbial host, typically E. coli, to convert a simple carbon source into the desired product.

1. Strain Engineering:

  • Select a suitable E. coli host strain (e.g., one deficient in β-oxidation to prevent product degradation).
  • Clone the genes for the key enzymes of the biosynthetic pathway into an expression vector. The minimal set of genes includes:
  • An acyl-CoA synthetase to convert octanoic acid to octanoyl-CoA.
  • An acyl-CoA dehydrogenase to form trans-2-octenoyl-CoA.
  • An (R)-specific enoyl-CoA hydratase (e.g., phaJ) to produce this compound.[2]
  • Transform the expression vector into the E. coli host.

2. Cultivation and Induction:

  • Grow the engineered E. coli strain in a suitable fermentation medium containing a carbon source (e.g., glucose) and supplemented with octanoic acid as the precursor.
  • Induce the expression of the cloned genes at an appropriate cell density using an inducer (e.g., IPTG).
  • Continue cultivation to allow for the accumulation of the product.

3. Extraction and Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using methods such as sonication or high-pressure homogenization.
  • Separate the cell debris by centrifugation.
  • The supernatant containing this compound can be purified using chromatographic techniques such as ion-exchange chromatography or affinity chromatography.

In Vitro Multi-Enzyme Cascade Synthesis

This cell-free approach utilizes a series of purified enzymes in a one-pot reaction to convert a starting substrate to the final product.

1. Enzyme Production and Purification:

  • Individually clone and express the required enzymes (Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, and (R)-specific Enoyl-CoA Hydratase) in a suitable expression host (e.g., E. coli).
  • Purify each enzyme to a high degree of homogeneity using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

2. One-Pot Reaction Setup:

  • In a reaction vessel, combine a suitable buffer, the starting substrate (octanoic acid), coenzyme A, ATP, and any necessary cofactors (e.g., NAD(P)H).
  • Add the purified enzymes in an optimized ratio.
  • Incubate the reaction mixture at an optimal temperature with gentle agitation. Monitor the reaction progress using techniques like HPLC or LC-MS.

3. Product Purification:

  • Once the reaction reaches completion, the this compound can be purified from the reaction mixture. A common method is to use anion-exchange chromatography (e.g., Q-Sepharose).[1]
  • The product is eluted from the column, and the fractions containing the pure compound are pooled, desalted, and lyophilized.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

in_vivo_synthesis cluster_cell Engineered E. coli Octanoic_acid_ext Octanoic Acid (extracellular) Octanoic_acid_int Octanoic Acid (intracellular) Octanoic_acid_ext->Octanoic_acid_int Transport Octanoyl_CoA Octanoyl-CoA Octanoic_acid_int->Octanoyl_CoA Acyl-CoA Synthetase trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase R_3_hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->R_3_hydroxyoctanoyl_CoA (R)-specific Enoyl-CoA Hydratase (PhaJ)

Caption: In vivo biosynthetic pathway for this compound in engineered E. coli.

in_vitro_synthesis cluster_reaction One-Pot Reaction Start Octanoic Acid + CoA + ATP Enzyme1 Purified Acyl-CoA Synthetase Start->Enzyme1 Intermediate1 Octanoyl-CoA Enzyme1->Intermediate1 Enzyme2 Purified Acyl-CoA Dehydrogenase Intermediate1->Enzyme2 Intermediate2 trans-2-Octenoyl-CoA Enzyme2->Intermediate2 Enzyme3 Purified (R)-specific Enoyl-CoA Hydratase Intermediate2->Enzyme3 Product This compound Enzyme3->Product

Caption: In vitro enzymatic cascade for the synthesis of this compound.

comparison_workflow cluster_invivo In Vivo Workflow cluster_invitro In Vitro Workflow A1 Strain Engineering A2 Fermentation A1->A2 A3 Cell Lysis A2->A3 A4 Purification A3->A4 B1 Enzyme Production & Purification B2 Enzymatic Reaction B1->B2 B3 Product Purification B2->B3 Start Objective: Synthesize this compound Start->A1 Start->B1

Caption: Comparative experimental workflows for in vivo and in vitro synthesis.

Concluding Remarks

The choice between in vivo and in vitro synthesis of this compound is multifaceted and project-dependent. In vivo synthesis, leveraging the metabolic machinery of engineered microorganisms, holds promise for large-scale, cost-effective production, though it may require significant optimization to maximize titers and simplify purification. Conversely, in vitro enzymatic synthesis offers a highly controlled and predictable environment, leading to high-purity products in a shorter timeframe, making it ideal for research-scale production, the synthesis of valuable derivatives, and applications where precise control is paramount.[1] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific needs and resources.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Biopolymer Development

The composition of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, is intricately linked to the intracellular availability of its monomeric precursors. For medium-chain-length (mcl)-PHAs, the concentration of specific (R)-3-hydroxyacyl-CoA thioesters, such as (R)-3-hydroxyoctanoyl-CoA, is a critical determinant of the final polymer's monomeric makeup and, consequently, its material properties. This guide provides a comparative analysis, supported by experimental data, to validate the relationship between this compound levels and the resulting PHA composition, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Data Presentation: Substrate Influence on PHA Composition

The most direct way to influence the intracellular pool of this compound in many PHA-producing bacteria, such as Pseudomonas putida, is by providing octanoate (B1194180) as a carbon source. The β-oxidation pathway directly converts octanoyl-CoA to this compound, which is then polymerized into PHA. The following tables summarize quantitative data from studies on Pseudomonas putida, demonstrating how the carbon source dictates the monomeric composition of the synthesized PHA.

Table 1: Monomer Composition of PHA Produced by Pseudomonas putida KT2440 from Octanoate

Monomer UnitMole %
3-hydroxyhexanoate (C6)7.04
3-hydroxyoctanoate (C8) 89.78
3-hydroxydecanoate (C10)3.18

Data derived from studies on Pseudomonas putida grown on octanoic acid as the primary carbon source, where it is the direct precursor for this compound.[1]

Table 2: Comparative PHA Monomer Composition from Different Alkanoic Acid Feedstocks in Pseudomonas putida

Carbon Source3-hydroxyhexanoate (C6) (mol%)3-hydroxyoctanoate (C8) (mol%)3-hydroxydecanoate (C10) (mol%)Other mcl-Monomers (mol%)
Hexanoate98.271.73--
Octanoate 7.04 89.78 3.18 -
Decanoate5.7550.1144.14-
Dodecanoate5.7845.2235.6813.33 (C12)

This table illustrates the strong correlation between the chain length of the fatty acid substrate and the predominant monomer incorporated into the PHA polymer.[1]

Experimental Protocols

Validating the link between this compound levels and PHA composition requires precise methodologies for both quantification of the intracellular precursor and analysis of the final polymer.

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA thioesters from bacterial cells, which can be specifically adapted for this compound.

1. Cell Harvesting and Quenching:

  • Rapidly harvest bacterial cells from culture by centrifugation at a low temperature (e.g., 4°C) to minimize metabolic changes.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 40:40:20 v/v/v) at -20°C.

2. Extraction:

  • Disrupt the cells using methods like bead beating or sonication while maintaining low temperatures to ensure the stability of the acyl-CoA esters.

  • Centrifuge the cell lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the extracted metabolites.

3. LC-MS/MS Analysis:

  • Employ a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Separate the acyl-CoA esters using a suitable reversed-phase column (e.g., C18).

  • Use a gradient elution with solvents such as acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to achieve separation.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound should be determined using a pure standard.

  • Use an internal standard, such as a stable isotope-labeled version of the analyte, for accurate quantification.

Protocol 2: Analysis of PHA Composition by Gas Chromatography (GC)

This protocol outlines the standard method for determining the monomeric composition of PHA.

1. PHA Isolation:

  • Lyophilize (freeze-dry) the bacterial cell biomass.

  • Extract the PHA from the dried cells using a suitable solvent, typically chloroform (B151607), at an elevated temperature (e.g., 60°C) for several hours.

  • Precipitate the PHA from the chloroform extract by adding a non-solvent like cold methanol or ethanol.

  • Recover the purified PHA by filtration or centrifugation and dry the polymer.

2. Methanolysis:

  • Subject the purified PHA to acidic methanolysis. This involves heating the polymer in a mixture of methanol and sulfuric acid (e.g., 3% v/v) at 100°C for several hours.

  • This reaction cleaves the ester bonds of the polymer and converts the constituent 3-hydroxyalkanoate monomers into their corresponding methyl ester derivatives.

3. GC Analysis:

  • Extract the resulting 3-hydroxyalkanoate methyl esters into a solvent like chloroform.

  • Analyze the extract using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

  • Separate the different methyl esters on a suitable capillary column.

  • Identify and quantify each monomer by comparing the retention times and peak areas to those of known standards. The relative mole percentage of each monomer can then be calculated.[1]

Visualizing the Metabolic and Experimental Landscape

To further clarify the relationships and processes discussed, the following diagrams have been generated.

PHA_Synthesis_Pathway Octanoate Octanoate (External Substrate) Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA Acyl-CoA Synthetase beta_Oxidation β-Oxidation Pathway Octanoyl_CoA->beta_Oxidation R3HO_CoA This compound beta_Oxidation->R3HO_CoA (R)-specific Hydratase (PhaJ) PhaC PHA Synthase (PhaC) R3HO_CoA->PhaC PHA mcl-PHA Polymer (High 3HO content) PhaC->PHA Polymerization Experimental_Workflow cluster_0 Protocol 1: this compound Quantification cluster_1 Protocol 2: PHA Composition Analysis Harvest Cell Harvesting & Quenching Extract Metabolite Extraction Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify_CoA Quantification of (R)-3-HO-CoA LCMS->Quantify_CoA Analyze_Comp Determination of Monomer Composition Quantify_CoA->Analyze_Comp Correlates to Isolate PHA Isolation Methanolysis Methanolysis Isolate->Methanolysis GC GC Analysis Methanolysis->GC GC->Analyze_Comp

References

A Researcher's Guide to the Analysis of Medium-Chain 3-Hydroxyacyl-CoAs: A Comparative Overview of Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the accurate quantification of medium-chain-length 3-hydroxyacyl-CoAs (MC-3-OH-CoAs) is critical. These molecules are key intermediates in fatty acid β-oxidation, and their dysregulation is implicated in various metabolic disorders. This guide provides a comparative analysis of the two primary methodologies used for their detection: enzymatic spectrophotometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into their respective cross-reactivity profiles and experimental considerations.

Methodological Comparison at a Glance

The choice of assay for MC-3-OH-CoAs hinges on the specific requirements for sensitivity, specificity, and throughput. While enzymatic assays offer a cost-effective and straightforward approach, LC-MS/MS provides superior specificity and multiplexing capabilities.

FeatureEnzymatic Spectrophotometric AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) through the reduction of NAD+ to NADH, which absorbs light at 340 nm.Separates molecules based on their physicochemical properties followed by detection based on their unique mass-to-charge ratio and fragmentation patterns.
Specificity Dependent on the substrate specificity of the HADH enzyme. Generally exhibits broad reactivity with a preference for certain chain lengths.High specificity, allowing for the precise identification and quantification of individual MC-3-OH-CoA species.
Cross-Reactivity High potential for cross-reactivity between different chain-length 3-hydroxyacyl-CoAs due to broad enzyme substrate specificity.Minimal to no cross-reactivity, as detection is based on distinct molecular masses and fragmentation patterns.
Sensitivity Picomole level, depending on the assay configuration.[1]High sensitivity, capable of detecting low abundance species.
Throughput Can be adapted for high-throughput screening in a microplate format.Generally lower throughput than plate-based enzymatic assays, but can be enhanced with automation.
Instrumentation Spectrophotometer or microplate reader.Liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation Relatively simple, often involving tissue homogenization and extraction.More complex, typically requiring solid-phase extraction (SPE) to purify acyl-CoAs.

Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenase

The cross-reactivity of enzymatic assays is fundamentally determined by the substrate specificity of the L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme used. Studies on pig heart HADH have demonstrated that the enzyme is most active with medium-chain substrates.[2] This inherent substrate preference means that while the assay can detect a range of 3-hydroxyacyl-CoAs, the signal generated will vary depending on the chain length of the analyte.

Substrate (3-Hydroxyacyl-CoA)Relative Activity of HADH
Short-Chain (e.g., C4)Lower
Medium-Chain (e.g., C8, C10) Highest
Long-Chain (e.g., C16)Lower

This table is a qualitative representation based on findings that L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates.[2]

Experimental Protocols

Enzymatic Spectrophotometric Assay for HADH Activity

This method relies on a coupled enzyme system to provide an irreversible reaction and eliminate product inhibition.[2]

Principle: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[3] To drive the reaction to completion, 3-ketoacyl-CoA thiolase is included to cleave the 3-ketoacyl-CoA product.[2]

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution

  • 3-hydroxyacyl-CoA substrate of desired chain length

  • L-3-hydroxyacyl-CoA dehydrogenase

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Add the 3-hydroxyacyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH formation is proportional to the HADH activity.

LC-MS/MS for the Quantification of 3-Hydroxyacyl-CoAs

LC-MS/MS offers a highly specific and sensitive method for the absolute quantification of individual acyl-CoA species.

Principle: A biological sample is first processed to extract the acyl-CoA molecules. The extract is then injected into a liquid chromatograph, which separates the different acyl-CoAs based on their properties (e.g., hydrophobicity). The separated molecules then enter a tandem mass spectrometer, where they are ionized, and the mass spectrometer selects for the specific mass-to-charge ratio of the target 3-hydroxyacyl-CoA. This selected ion is then fragmented, and a specific fragment ion is monitored for quantification.

Sample Preparation:

  • Homogenize frozen tissue samples in a solution of potassium phosphate and isopropanol.

  • Perform solid-phase extraction (SPE) to isolate and purify the acyl-CoA esters.

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile (B52724) is commonly used.

  • Ionization: Positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the parent ion and a specific fragment ion for each target 3-hydroxyacyl-CoA.

Visualizing the Methodologies

experimental_workflows Figure 1. Comparative Experimental Workflows cluster_enzymatic Enzymatic Spectrophotometric Assay cluster_lcms LC-MS/MS Assay EA_Start Sample (Tissue/Cells) EA_Extract Homogenization & Extraction EA_Start->EA_Extract EA_Assay Enzymatic Reaction (HADH, NAD+, Substrate) EA_Extract->EA_Assay EA_Detect Spectrophotometric Detection at 340 nm EA_Assay->EA_Detect EA_Result Enzyme Activity EA_Detect->EA_Result LCMS_Start Sample (Tissue/Cells) LCMS_Extract Homogenization & Solid-Phase Extraction LCMS_Start->LCMS_Extract LCMS_Sep Liquid Chromatography Separation LCMS_Extract->LCMS_Sep LCMS_Ion Mass Spectrometry (Ionization & Fragmentation) LCMS_Sep->LCMS_Ion LCMS_Detect MRM Detection LCMS_Ion->LCMS_Detect LCMS_Result Specific Analyte Quantification LCMS_Detect->LCMS_Result

Caption: Workflows for enzymatic and LC-MS/MS assays.

Signaling Pathway Context

The assays discussed are crucial for studying the fatty acid β-oxidation pathway, where 3-hydroxyacyl-CoAs are key intermediates.

fatty_acid_oxidation Figure 2. Role of 3-Hydroxyacyl-CoAs in β-Oxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA β-Ketothiolase

Caption: The central role of 3-hydroxyacyl-CoA in fatty acid metabolism.

References

A Comparative Guide to (R)-3-Hydroxyoctanoyl-CoA and Octanoyl-CoA: Functional Divergence in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of (R)-3-hydroxyoctanoyl-CoA and octanoyl-CoA in cellular pathways. By examining their distinct metabolic fates, enzymatic interactions, and the experimental data that underscore these differences, this document serves as a valuable resource for researchers in metabolic studies, drug development, and biotechnology.

Introduction: Two Structurally Similar Molecules on Different Metabolic Paths

Octanoyl-CoA is a well-established intermediate in the catabolic process of fatty acid β-oxidation, a critical pathway for energy production in many organisms.[1][2] Conversely, this compound, its hydrated and stereospecific counterpart, is primarily recognized as a key precursor in the anabolic pathway leading to the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters.[2][3] The fundamental distinction between these two molecules lies in the stereochemistry of the hydroxyl group at the third carbon, which dictates their recognition by specific enzymes and channels them into fundamentally different metabolic cascades.

Core Functional Differences: Catabolism vs. Anabolism

The primary functional divergence between octanoyl-CoA and this compound is their opposing roles in cellular metabolism. Octanoyl-CoA is a key player in the breakdown of fatty acids for energy, while this compound is a building block for energy storage polymers.

  • Octanoyl-CoA in β-Oxidation: As an intermediate in the mitochondrial β-oxidation spiral, octanoyl-CoA undergoes a series of enzymatic reactions to yield acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1][4] A key step in this process is the hydration of its derivative, trans-2-octenoyl-CoA, by enoyl-CoA hydratase, which stereospecifically produces (S)-3-hydroxyoctanoyl-CoA .[4] This (S)-enantiomer is the substrate for the subsequent dehydrogenase in the β-oxidation pathway.[5][6]

  • This compound in Polyhydroxyalkanoate (PHA) Synthesis: In contrast, this compound serves as a monomer for the synthesis of medium-chain-length PHAs (mcl-PHAs).[3][7] Its formation is catalyzed by (R)-specific enoyl-CoA hydratases (PhaJ) , which act on trans-2-enoyl-CoA, an intermediate of the fatty acid β-oxidation pathway that is diverted for PHA production.[2][8] This stereospecific hydration is a critical branching point from catabolism to anabolism.

Quantitative Data: Enzyme Specificity and Kinetics

The distinct metabolic roles of these molecules are underpinned by the high stereospecificity of the enzymes that act upon them.

Table 1: Substrate Specificity of (R)-specific Enoyl-CoA Hydratases (PhaJ)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Aeromonas caviae (PhaJAc)Crotonyl-CoA (C4)1308,1006.2 x 10⁷[8]
Hexenoyl-CoA (C6)502,3004.6 x 10⁷[8]
Octenoyl-CoA (C8)302006.7 x 10⁶[8]
Ralstonia eutropha (PhaJ4aRe)Crotonyl-CoA (C4)210 ± 201,200 ± 505.7 x 10⁶[1]
Hexenoyl-CoA (C6)110 ± 1012,000 ± 3001.1 x 10⁸[1]
Octenoyl-CoA (C8)80 ± 1015,000 ± 4001.9 x 10⁸[1]

Data presented as mean ± standard deviation where available.

As shown in Table 1, (R)-specific enoyl-CoA hydratases exhibit varying substrate specificities, with some, like PhaJ4aRe from Ralstonia eutropha, showing a preference for medium-chain-length substrates such as octenoyl-CoA, as indicated by the higher kcat/Km value.[1] In contrast, the enoyl-CoA hydratase in the canonical β-oxidation pathway produces the (S)-stereoisomer.

Table 2: Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenases

EnzymeSubstrateRelative Activity (%)Reference
Rat Liver Peroxisomal Multifunctional Protein 2 (MFP-2)D-3-hydroxyacyl-CoA100[9]
L-3-hydroxyacyl-CoANot detected[9]
Human Mitochondrial 17β-HSD10L-3-hydroxyacyl-CoA100[10]
D-3-hydroxyacyl-CoANot detected[10]

The data in Table 2 illustrates the strict stereospecificity of 3-hydroxyacyl-CoA dehydrogenases. The enzymes involved in fatty acid β-oxidation are specific for the L- (or S-) enantiomer, while those that might be involved in pathways utilizing the D- (or R-) enantiomer are distinct.[9][10]

Cellular Pathways Visualization

The following diagrams illustrate the distinct metabolic fates of octanoyl-CoA and the biosynthesis of this compound.

Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyoctanoyl_CoA->3_Ketoacyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle ATP ATP Citric_Acid_Cycle->ATP

Caption: Mitochondrial β-oxidation of octanoyl-CoA.

Fatty_Acids Fatty Acids / Octanoyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acids->trans_2_Enoyl_CoA β-oxidation (initial steps) R_3_Hydroxyoctanoyl_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxyoctanoyl_CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) mcl_PHA mcl-PHA R_3_Hydroxyoctanoyl_CoA->mcl_PHA PHA Synthase (PhaC)

Caption: Biosynthesis of this compound for mcl-PHA synthesis.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity (Stereospecificity)

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm. By using either (R)- or (S)-3-hydroxyoctanoyl-CoA as the substrate, the stereospecificity of the enzyme can be determined.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NAD⁺ solution (10 mM in buffer)

  • This compound and (S)-3-hydroxyoctanoyl-CoA substrates (1 mM in buffer)

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of potassium phosphate buffer

    • 100 µL of NAD⁺ solution

    • 50 µL of either (R)- or (S)-3-hydroxyoctanoyl-CoA substrate solution

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Octanoyl-CoA and its Derivatives by LC-MS/MS

This method allows for the sensitive and specific quantification of octanoyl-CoA and its hydroxylated forms in biological samples.

Workflow Diagram:

Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification using Internal Standards LC_MS->Quantification

Caption: Workflow for acyl-CoA quantification.

Protocol Outline:

  • Sample Preparation: Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Extraction: Perform a liquid-liquid extraction to separate the aqueous phase containing the acyl-CoAs.

  • Solid Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species are monitored for high selectivity and sensitivity.[3][11]

  • Data Analysis: Quantify the endogenous acyl-CoA levels by comparing the peak areas to those of the internal standards.

Conclusion

The functional differences between this compound and octanoyl-CoA are a clear illustration of how stereochemistry governs metabolic fate. While octanoyl-CoA is a key intermediate in the energy-yielding process of β-oxidation, its (R)-3-hydroxy derivative is a specific precursor for the biosynthesis of mcl-PHAs. This fundamental divergence is dictated by the stereospecificity of the enzymes in their respective pathways. Understanding these differences is crucial for metabolic engineering efforts aimed at producing bioplastics, as well as for elucidating the regulation of fatty acid metabolism in health and disease. The experimental protocols provided herein offer a starting point for researchers to further investigate the intricate roles of these and other acyl-CoA molecules in cellular biochemistry.

References

Safety Operating Guide

Safe Disposal of (R)-3-hydroxyoctanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Operational and disposal plans for (R)-3-hydroxyoctanoyl-CoA are critical for maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for biochemical waste. However, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety Considerations

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE ItemSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, aqueous solution, or in an organic solvent).

Scenario 1: Small Quantities of Aqueous Solutions (e.g., buffer solutions from experiments)

For dilute, small-volume aqueous solutions of this compound, chemical degradation followed by drain disposal may be an option, pending approval from your institution's EHS office .

Experimental Protocol for Chemical Inactivation (Hydrolysis):

The thioester bond in acyl-CoA compounds is susceptible to hydrolysis, which breaks the molecule down into Coenzyme A and (R)-3-hydroxyoctanoic acid. This process can be accelerated by adjusting the pH.

  • Alkaline Hydrolysis:

    • To the aqueous solution containing this compound, add a 1 M solution of sodium hydroxide (B78521) (NaOH) dropwise until the pH is between 10 and 12.

    • Allow the solution to stand at room temperature for at least one hour to ensure complete hydrolysis.

    • Neutralize the solution with an appropriate acid (e.g., 1 M HCl) to a pH between 5 and 9.[1]

  • Verification (Optional): The breakdown of the thioester can be monitored by spectrophotometry, as the thioester bond has a characteristic absorbance around 232 nm.

  • Disposal: After neutralization, and with EHS approval, the solution may be flushed down the sanitary sewer with copious amounts of water.[1][2]

Scenario 2: Larger Quantities or Solid (Lyophilized) this compound

Solid or larger quantities of this compound should be treated as chemical waste.

  • Packaging:

    • Place the solid material or concentrated solution in a sealed, leak-proof container that is compatible with the waste.

    • Label the container clearly with the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.[3]

Scenario 3: Solutions in Organic Solvents

If the this compound is dissolved in an organic solvent, it must be disposed of as organic solvent waste.

  • Segregation: Collect the waste in a designated, properly labeled container for the specific type of solvent waste (e.g., halogenated or non-halogenated).

  • Labeling: Ensure the container is labeled with all components of the waste stream.

  • Disposal: Manage the container as hazardous waste according to your institution's procedures.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Absorb: For liquid spills, use a suitable absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill.[2]

  • Clean:

    • Wearing appropriate PPE, carefully sweep or wipe up the absorbed material.

    • Place the waste in a sealed container for disposal as chemical waste.

    • Decontaminate the spill area with a suitable detergent and water.

  • Ventilate: Ensure the area is well-ventilated.

Diagrams for Procedural Guidance

The following diagrams illustrate the decision-making process for disposal and the chemical inactivation workflow.

DisposalDecisionWorkflow start Waste Generated: This compound check_form What is the form of the waste? start->check_form is_aqueous Small quantity aqueous solution? check_form->is_aqueous Liquid is_solid Solid or large quantity? check_form->is_solid Solid is_organic In organic solvent? is_aqueous->is_organic No hydrolyze Perform chemical inactivation (hydrolysis). is_aqueous->hydrolyze Yes package_solid Package in a labeled, sealed container. is_solid->package_solid Yes package_organic Collect in designated solvent waste container. is_organic->package_organic Yes neutralize Neutralize to pH 5-9. hydrolyze->neutralize ehs_approval Obtain EHS approval for drain disposal. neutralize->ehs_approval drain_disposal Dispose down sanitary sewer with copious water. ehs_approval->drain_disposal Approved ehs_approval->package_solid Not Approved chem_waste Dispose as chemical waste via EHS. package_solid->chem_waste organic_waste Dispose as organic solvent waste via EHS. package_organic->organic_waste ChemicalInactivationWorkflow start Aqueous Waste Solution add_base Add 1M NaOH to reach pH 10-12 start->add_base hydrolysis Allow to stand for >1 hour for thioester hydrolysis add_base->hydrolysis add_acid Neutralize with 1M HCl to pH 5-9 hydrolysis->add_acid end Proceed to EHS-approved disposal add_acid->end

References

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Reactant of Route 2
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